5-Cyanophthalide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGWTLAFIZLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868641 | |
| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82104-74-3 | |
| Record name | 5-Cyanophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82104-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082104743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Cyanophthalide (CAS 82104-74-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Cyanophthalide (CAS 82104-74-3), a pivotal intermediate in the chemical and pharmaceutical industries.
Core Chemical and Physical Properties
This compound is a stable, white to faint yellow crystalline powder.[1] Its chemical structure features a phthalide (B148349) ring fused with a cyano functional group, which imparts unique reactivity, making it a valuable building block in organic synthesis.[2][3] It is recognized for its high purity, chemical stability, and consistent reactivity.[1][3]
Data Presentation: Core Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 82104-74-3 | [4][5][6][7] |
| Molecular Formula | C₉H₅NO₂ | [1][4][5][8] |
| Molecular Weight | 159.14 g/mol | [4][5][8][9] |
| Appearance | White to almost white/pale yellow crystalline solid/powder | [1][2][5][7] |
| Melting Point | 201-205 °C (lit.) Other sources report ranges of 110-115°C and 202-204°C. | [5][6][8] |
| Boiling Point | 407.5 ± 45.0 °C at 760 mmHg (Predicted) | [7][8] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [7][8] |
| Purity/Assay | Typically ≥97%, with high-purity grades of ≥98% (HPLC) and 99.5%+ available. | [2][5][6][7][8] |
| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol.[2][8] Freely soluble in Acetonitrile.[10] | [2][8][10] |
| Storage Conditions | Store at room temperature in a sealed, dry container.[5][8] Some suppliers recommend 2°C - 8°C.[4] | [4][5][8] |
| Synonyms | 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile, 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [4][6][7] |
Key Applications and Industrial Significance
This compound is a versatile intermediate with significant applications across various sectors, most notably in pharmaceutical manufacturing.[5]
-
Pharmaceutical Synthesis : Its primary and most critical application is serving as a key intermediate in the multi-step synthesis of the widely used antidepressant drugs Citalopram and its active S(+) enantiomer, Escitalopram.[1][3][8][11] The compound's structure forms a foundational scaffold in the production of these Active Pharmaceutical Ingredients (APIs).[2]
-
Organic Synthesis : Beyond pharmaceuticals, it is employed as a versatile building block for creating complex organic molecules and exploring new synthetic pathways.[3][5]
-
Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[5]
-
Fluorescent Dyes : this compound is used in the production of fluorescent dyes, which are essential tools in biological imaging and diagnostics.[5]
-
Research : It acts as a reagent in chemical research, helping scientists to investigate reaction mechanisms and develop novel materials.[5] There is also research interest in its potential as an antitumor agent.[12]
Experimental Protocols: Synthesis Pathways
The synthesis of this compound is well-documented, with the most common industrial routes starting from 5-carboxyphthalide (B1580894). These processes involve converting the carboxylic acid group into a nitrile.
Methodology 1: Synthesis from 5-Carboxyphthalide via an Amide Intermediate
This common pathway involves the chlorination of the carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.
Experimental Workflow:
-
Chlorination : 5-Carboxyphthalide is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate 5-(chlorocarbonyl)phthalide.[11]
-
Amidation : The resulting acyl chloride is then reacted with ammonia (B1221849) or alkylamines to produce the corresponding carbamyl derivative, 5-carbamoylphthalide.[11]
-
Dehydration : The final step involves a dehydration reaction of the amide group to form the cyano group, yielding this compound.[11][13] This can be achieved using a dehydrating agent like thionyl chloride in a solvent mixture such as toluene (B28343) and DMF, often with heating.[13]
Methodology 2: Synthesis from 5-Carboxyphthalide via a Hydroxamyl Intermediate
An alternative process also begins with 5-carboxyphthalide.
Experimental Workflow:
-
Acyl Chloride Formation : Similar to the first method, 5-carboxyphthalide is first converted into its acyl chloride derivative.[11]
-
Reaction with Hydroxylamine (B1172632) : The acyl chloride is then reacted with hydroxylamine to give the corresponding hydroxamyl phthalide intermediate.[11]
-
Dehydration : This intermediate is subsequently subjected to a dehydration reaction to give the final this compound product.[11]
Purification: An analytically pure sample of this compound can be obtained by crystallization from acetic acid or toluene.[13] High-performance liquid chromatography (HPLC) is typically used to confirm the purity of the final product.[5]
References
- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 82104-74-3 | FC20660 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 97% 82104-74-3 India [ottokemi.com]
- 7. This compound CAS 82104-74-3 Pharmaceutical Intermediates [homesunshinepharma.com]
- 8. cionpharma.com [cionpharma.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 5 Cyano Phthalide - Cas # 82104-74-3, Off White To White Fine Powder, 98% Purity By Hplc, Freely Soluble In Acetonitrile at Best Price in Ahmedabad | Nova International [tradeindia.com]
- 11. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Structure Elucidation of 5-Cyanophthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of 5-Cyanophthalide (1-oxo-3H-isobenzofuran-5-carbonitrile), a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093).[1] This document details the physicochemical properties, spectroscopic data, and experimental protocols essential for the comprehensive characterization of this compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅NO₂ | [2][3][4] |
| Molecular Weight | 159.14 g/mol | [2][3][4] |
| Melting Point | 201-205 °C | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol | [2] |
| CAS Number | 82104-74-3 | [2][3][4] |
Spectroscopic Analysis for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The analysis of a solid sample, typically prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2231 | Strong | C≡N stretching vibration of the nitrile group |
| ~1757 | Strong | C=O stretching vibration of the γ-lactone (phthalide) ring |
| ~3111, 3091 | Medium | Aromatic C-H stretching vibrations |
| ~2962 | Medium | Aliphatic C-H stretching vibrations of the CH₂ group |
| ~1620, 1480 | Medium-Weak | C=C stretching vibrations within the aromatic ring |
| ~1250 | Strong | C-O stretching vibration of the ester group in the lactone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the limited availability of experimental spectra in public domains, predicted NMR data is presented below. These predictions are based on computational algorithms and serve as a guide for spectral interpretation.
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic and aliphatic protons.
Table 3: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-7 |
| ~8.15 | s | 1H | H-4 |
| ~7.90 | d | 1H | H-6 |
| ~5.40 | s | 2H | H-3 (CH₂) |
Note: Coupling constants (J) are predicted to be in the range of 7-9 Hz for ortho-coupling in the aromatic ring.
The carbon NMR spectrum provides insights into the number and chemical environment of the carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C-1 (C=O) |
| ~150.0 | C-7a |
| ~135.0 | C-5 |
| ~132.0 | C-7 |
| ~128.0 | C-4 |
| ~125.0 | C-6 |
| ~120.0 | C-3a |
| ~118.0 | C≡N |
| ~70.0 | C-3 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron Impact (EI) ionization is a common method for such analysis.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 159 | [M]⁺ (Molecular Ion) |
| 130 | [M - CHO]⁺ |
| 103 | [M - CO - HCN]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
FT-IR Spectroscopy Protocol (ATR Method)
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
NMR Spectroscopy Protocol
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry Protocol (Electron Impact)
-
Instrument: A mass spectrometer with an Electron Impact (EI) ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Sample Introduction:
-
For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
With a direct insertion probe, a small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, exemplified by this compound.
Caption: A logical workflow for the structure elucidation of this compound.
Synthetic Pathway from this compound to Citalopram
This compound is a crucial precursor in the industrial synthesis of Citalopram. The following diagram outlines a common synthetic route.
Caption: A synthetic pathway for Citalopram starting from this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined application of various analytical techniques. While its physicochemical properties provide initial characterization, a definitive structural confirmation is achieved through the detailed analysis of its IR, NMR, and mass spectra. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of this important pharmaceutical intermediate, ensuring its quality and suitability for the synthesis of citalopram and other potential applications.
References
5-Cyanophthalide molecular weight and formula C9H5NO2
Introduction
5-Cyanophthalide, with the chemical formula C9H5NO2, is a pivotal organic intermediate in the fine chemical and pharmaceutical sectors.[1][2] Identified by its CAS number 82104-74-3, this compound is primarily recognized as a crucial building block in the synthesis of prominent antidepressant medications, namely Citalopram (B1669093) and its active S(+) enantiomer, Escitalopram.[1][3][4][5][6] Its molecular structure incorporates a phthalide (B148349) ring fused with a cyano functional group, which imparts unique reactivity and makes it a versatile reagent in various organic syntheses.[1][7] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white or faint yellow crystalline powder. Its chemical stability and specific reactivity profile make it highly valued for industrial-scale chemical production.[1] The key quantitative properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | References |
| Molecular Formula | C9H5NO2 | [8][9][10][11][12][13][14][15] |
| Molecular Weight | 159.14 g/mol | [7][8][9][10][11][12][13][15] |
| Appearance | White to almost white/pale yellow crystalline powder | [8] |
| Melting Point | 201-205 °C | [4][8][16][17] |
| CAS Number | 82104-74-3 | [8][9][11][12] |
| PubChem CID | 821218 | [8][12] |
| EC Number | 279-900-2 | [12][16] |
| Purity | ≥ 97-98% (HPLC) | [8][16] |
| Solubility | Limited solubility in organic solvents; sparingly soluble in water | [4] |
| Storage | Store at room temperature in a cool, dry place away from direct heat and sunlight | [1][8][18] |
Synthesis and Experimental Protocols
The synthesis of this compound is a well-documented process, with several methodologies established to ensure high purity and yield. The most common precursor for its synthesis is 5-carboxyphthalide (B1580894). Below are detailed protocols for key synthetic routes.
1. Synthesis from 5-Carboxyphthalide via Amide Intermediate
This is a two-step method that involves the conversion of 5-carboxyphthalide to an amide, which is subsequently dehydrated to yield this compound.[19][20]
-
Step A: Formation of 5-Carbamoylphthalide
-
Suspend 5-carboxyphthalide in an appropriate alcohol (e.g., ethanol).
-
Add a dehydrating agent such as phosphorus oxychloride (POCl3) dropwise.
-
Heat the reaction mixture to reflux for several hours to form the corresponding ester (e.g., 5-ethoxycarbonylphthalide).[20]
-
Isolate the ester and suspend it in a solution of ammonia (B1221849) in methanol (B129727) within a pressure reactor.
-
After cooling, pour the mixture into ice water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the 5-carbamoylphthalide.
-
Filter, wash with water, and dry the product in vacuo.[19][20]
-
-
Step B: Dehydration to this compound
-
Suspend the dried 5-carbamoylphthalide in a suitable solvent like toluene (B28343).
-
Add a dehydrating agent, such as thionyl chloride (SOCl2), and a catalytic amount of N,N-dimethylformamide (DMF).[11][19]
-
Heat the reaction mixture (e.g., at 75°C for 6 hours).[11][19]
-
Cool the solution to room temperature to allow for crystallization.
-
Filter the crystals, wash with toluene and water, and then recrystallize from a suitable solvent to obtain pure this compound.[19]
-
2. One-Pot Synthesis from 5-Carboxyphthalide
A more streamlined approach involves a one-pot synthesis that avoids the isolation of intermediates, making the process more efficient and cost-effective.[5]
-
Experimental Protocol:
-
Suspend 5-carboxyphthalide and a sulfonamide (e.g., sulfamide) in a high-boiling point solvent such as sulfolane.[5]
-
Add a dehydrating/chlorinating agent like thionyl chloride to the suspension.[5]
-
Raise the temperature of the reaction mixture to approximately 130-140°C for about 2 hours. Gas evolution may be observed as the reaction progresses.[5]
-
After the reaction is complete, the this compound can be isolated by adding water to the mixture, followed by filtration and washing of the resulting crystals.[5]
-
Further purification can be achieved through recrystallization if necessary.[5]
-
3. Synthesis via 5-Chlorocarbonyl Phthalide and Hydroxylamine (B1172632)
This process involves the conversion of 5-carboxyphthalide to its acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[3]
-
Experimental Protocol:
-
In an inert nitrogen atmosphere, add 5-carboxyphthalide to thionyl chloride with a catalytic amount of DMF.[3]
-
Heat the system under reflux (e.g., at 60°C) for approximately 3-5 hours to form 5-chlorocarbonyl phthalide.[3]
-
Evaporate the excess thionyl chloride under vacuum and take up the residue in a solvent like tetrahydrofuran (B95107) (THF).[3]
-
React the resulting 5-chlorocarbonyl phthalide solution with hydroxylamine in an aprotic organic solvent. The reaction temperature is typically maintained between 0 and 20°C. This forms the 5-hydroxamyl phthalide intermediate.[3]
-
The final step is the dehydration of the 5-hydroxamyl phthalide using an agent like thionyl chloride or phosphorus oxychloride to yield this compound.[3]
-
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a key starting material in the pharmaceutical industry.
-
Antidepressant Synthesis : It is an indispensable intermediate in the industrial production of the selective serotonin (B10506) reuptake inhibitors (SSRIs) Citalopram and Escitalopram.[1][2][4][5] The synthesis of Citalopram involves sequential Grignard reactions with this compound as the starting point.[6]
-
Organic Synthesis : Beyond its role in antidepressant manufacturing, researchers utilize this compound as a versatile building block for creating more complex molecules and new materials with unique properties.[2][8]
-
Other Industrial Uses : It also finds applications in the formulation of agrochemicals, such as pesticides and herbicides, and in the production of fluorescent dyes, which are vital for biological imaging and diagnostics.[8]
Visualizations
The logical flow of the synthetic pathways described can be visualized to aid in understanding the chemical transformations.
Caption: Synthesis of this compound via an Amide Intermediate.
Caption: One-Pot Synthesis of this compound.
Conclusion
This compound (C9H5NO2) is a high-value chemical intermediate with significant importance in the pharmaceutical landscape. Its well-established synthesis routes and critical role in the production of essential medications like Citalopram underscore its value to the drug development industry. The consistent demand for high-purity this compound highlights the need for robust and efficient manufacturing processes. This guide provides researchers and scientists with the core technical information required to understand and utilize this versatile compound in their work.
References
- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 2. nbinno.com [nbinno.com]
- 3. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. cionpharma.com [cionpharma.com]
- 5. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. WO2005077927A1 - One pot synthesis of citalopram from this compound - Google Patents [patents.google.com]
- 7. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. Dip Chem Industries | API/INTERMEDIATES | this compound [pharma-india.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyanophthalide | C9H5NO2 | CID 11084153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C9H5NO2) [pubchemlite.lcsb.uni.lu]
- 15. 5-cyano phthalide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound | 82104-74-3 [chemicalbook.com]
- 18. This compound 82104-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
Solubility Profile of 5-Cyanophthalide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Cyanophthalide, a key intermediate in the synthesis of pharmaceuticals such as Citalopram and Escitalopram.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-oxo-3H-2-benzofuran-5-carbonitrile | [1][3] |
| CAS Number | 82104-74-3 | [1][3] |
| Molecular Formula | C₉H₅NO₂ | [1][3] |
| Molecular Weight | 159.14 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 200-205 °C | [1] |
Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, qualitative and semi-quantitative descriptions have been compiled from various sources. The compound generally exhibits limited solubility in many common organic solvents.[2]
| Solvent | Qualitative/Semi-Quantitative Solubility | Source |
| Water | Insoluble/Sparingly Soluble | [4][5] |
| Methanol | Slightly Soluble, used for recrystallization | [1][6] |
| Ethanol | Soluble | [5] |
| Acetone | Soluble/Slightly Soluble | [1][5][7] |
| Chloroform | Soluble/Slightly Soluble | [1][5][7] |
| Acetonitrile (B52724) | Soluble, used as a reaction solvent | [1][6] |
| Dimethylformamide (DMF) | Soluble, used for dissolution and as a reaction solvent | [5][6][8] |
| Toluene | Used for recrystallization | [6] |
| Sulfolane | Used as a reaction solvent | [9] |
| Tetrahydrofuran (THF) | Used as a reaction solvent | [4] |
Experimental Protocols for Solubility Determination
The following protocols describe the well-established shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Equilibrium Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity, >99%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker with a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a 0.45 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
An HPLC method with UV detection is a precise technique for quantifying the concentration of this compound in the saturated solvent samples.[11]
Instrumentation and Conditions (Illustrative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% orthophosphoric acid to adjust pH to ~2.5). A typical starting gradient could be 50:50 (v/v).[6]
-
Flow Rate: 1.0 - 1.2 mL/min.[6]
-
Detection Wavelength: 239 nm.[6]
-
Injection Volume: 10 - 20 µL.[6]
-
Column Temperature: Room temperature or controlled at 25 °C.
Procedure:
-
Standard Preparation and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.[12]
-
-
Sample Analysis:
-
Inject the diluted, saturated solution of this compound into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Concentration Calculation:
-
Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this value by the dilution factor to determine the final solubility of this compound in the solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 2. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. myexperiment.org [myexperiment.org]
- 7. This compound | 82104-74-3 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. improvedpharma.com [improvedpharma.com]
- 12. researchgate.net [researchgate.net]
Reactivity of 5-Cyanophthalide's Cyano and Lactone Groups: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanophthalide is a pivotal intermediate in the synthesis of prominent antidepressant drugs such as Citalopram (B1669093) and Escitalopram.[1][2] Its chemical architecture, featuring a reactive lactone ring and a cyano group on the aromatic core, offers a versatile platform for a variety of chemical transformations.[1][3] Understanding the distinct reactivity of these two functional groups is paramount for process optimization, impurity profiling, and the design of novel derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the chemical behavior of this compound's cyano and lactone moieties, supported by experimental data and detailed protocols.
Physicochemical Properties of this compound
This compound is a white to pale yellow crystalline solid.[3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅NO₂ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Melting Point | 201-205 °C | [5] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Solubility | Sparingly soluble in water. Slightly soluble in acetone, chloroform, and methanol. Soluble in Dimethylformamide. | [3][5][6] |
| CAS Number | 82104-74-3 | [1] |
Reactivity of the Lactone Group
The lactone in this compound is an ester within a five-membered ring, making it susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to its use in the synthesis of citalopram and its derivatives.
Nucleophilic Addition of Grignard Reagents
The most significant reaction of the lactone group in this compound is its reaction with Grignard reagents, which leads to the opening of the lactone ring. This is a crucial step in the synthesis of citalopram and escitalopram, where two successive Grignard additions are performed.[7][8]
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate which then collapses to open the ring, ultimately forming a diol after the second Grignard addition and aqueous workup.
Experimental Workflow: Synthesis of Citalopram via Grignard Reaction
Caption: Synthesis of Citalopram from this compound.
Quantitative Data from Patent Literature for Grignard Reaction:
| Reactant(s) | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | 1. 4-Fluorophenylmagnesium bromide2. 3-(N,N-Dimethylamino)propylmagnesium chloride | Toluene, THF | -4 to -2 | Not Specified | >99 (purity by HPLC) | [7][8] |
| This compound | 1. p-Fluorophenylmagnesium bromide2. 3-(N,N-dimethylamino)propylmagnesium chloride | THF | Not Specified | Not Specified | Not Specified | [9] |
Reduction of the Lactone
While the Grignard reaction is the most cited, the lactone carbonyl can also be reduced. However, specific protocols for the selective reduction of the lactone in this compound are not extensively detailed in the reviewed literature. Generally, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce lactones to diols. The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) for lactone reduction is typically less effective and may require specific conditions or catalysts.[10] One source describes the reduction of the phthalide (B148349) ring in a related compound using phenylsilane (B129415) and potassium hydroxide (B78521), yielding a diol.[3]
Experimental Protocol: Reduction of Isobenzofuran-1(3H)-one (a related phthalide) [3] To a solution of isobenzofuran-1(3H)-one (0.4 mmol) in dry THF (2 mL) under a nitrogen atmosphere, potassium hydroxide (0.4 mmol) and phenylsilane (1.2 mmol) were added. The mixture was refluxed for 4 hours. After cooling to room temperature, the reaction was quenched with ethanol (B145695) (0.5-1 mL). The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.
Hydrolysis of the Lactone
Reactivity of the Cyano Group
The cyano group of this compound is an aromatic nitrile, which displays a range of reactivity, including hydrolysis, reduction, and nucleophilic addition.
Synthesis of the Cyano Group
The cyano group in this compound is typically introduced via the dehydration of a primary amide or a related precursor, which is itself derived from 5-carboxyphthalide. This transformation is a key step in many synthetic routes to this compound.
Reaction Pathway: Synthesis of this compound
Caption: General synthesis of this compound.
Quantitative Data for the Synthesis of this compound from 5-Carboxyphthalide Derivatives:
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Carbamoylphthalide | Thionyl chloride, DMF | Toluene | 75 | 6 | 80 | [11] |
| 5-Acetamidophthalide | Thionyl chloride, DMF | Ethylene dichloride | Reflux | 15 | 85 | [12] |
| 5-Hydroxamyl phthalide | Thionyl chloride | Toluene | 80 (reflux) | 6 | 91 | [13] |
Experimental Protocol: Synthesis of this compound from 5-Carbamoylphthalide [11] Dry 5-carbamoylphthalide (36 g, 0.2 mole) was suspended in toluene (600 mL), and thionyl chloride (36 g, 0.3 mole) was added, followed by DMF (2 mL). The reaction mixture was heated at 75 °C for 6 hours. Toluene (100 mL) was removed by distillation, and the remaining solution was cooled to room temperature. The formed crystals were filtered off and washed with toluene (150 mL) and water (100 mL). The product was recrystallized from toluene to yield 22 g (80%) of this compound.
Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating.[14] This reaction proceeds via an amide intermediate. For this compound, this would lead to the formation of 5-carboxyphthalide. While this reaction is chemically feasible, specific kinetic or quantitative yield data for this compound hydrolysis is not extensively reported in the context of its primary use.
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine (an aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel or Palladium on carbon).[15][16] This reaction on this compound would yield 5-(aminomethyl)isobenzofuran-1(3H)-one, a potential building block for other derivatives.
General Conditions for Nitrile Reduction:
| Reaction | Reagents | General Conditions |
| Reduction to Primary Amine | LiAlH₄ followed by H₂O | Typically in an ether solvent (e.g., THF, diethyl ether) at room temperature or with gentle heating. |
| Catalytic Hydrogenation | H₂, Raney Nickel (or Pd/C) | High pressure of H₂ gas, often in the presence of ammonia (B1221849) to suppress secondary amine formation. |
Relevance to Drug Development: Citalopram/Escitalopram's Mechanism of Action
For drug development professionals, understanding the ultimate biological target and mechanism of action of the drugs derived from this compound is crucial. Citalopram and its S-enantiomer, Escitalopram, are Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).[6][17] They function by blocking the serotonin transporter (SERT) in the presynaptic neuron.
Signaling Pathway: Mechanism of Action of SSRIs
Caption: SSRI Mechanism of Action.
This blockade prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[1][3] Consequently, the concentration of serotonin in the synapse increases, leading to enhanced stimulation of postsynaptic serotonin receptors. This modulation of serotonergic neurotransmission is believed to be the primary mechanism behind the antidepressant and anxiolytic effects of these drugs.
Conclusion
This compound is a molecule of significant interest due to the distinct and exploitable reactivity of its cyano and lactone functional groups. The lactone readily undergoes ring-opening reactions with strong nucleophiles like Grignard reagents, a cornerstone of citalopram synthesis. The cyano group, typically introduced via dehydration of an amide precursor, offers further avenues for chemical modification through hydrolysis or reduction. A thorough understanding of these reaction pathways, supported by the quantitative data and protocols provided in this guide, is essential for chemists and pharmaceutical scientists working on the synthesis of citalopram, escitalopram, and the exploration of new chemical entities based on the versatile this compound scaffold. Further research into the specific kinetics and optimization of reactions involving the cyano and lactone groups of this compound could yield more efficient and sustainable synthetic routes.
References
- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS 82104-74-3 Pharmaceutical Intermediates [homesunshinepharma.com]
- 5. This compound | 82104-74-3 [chemicalbook.com]
- 6. This compound 82104-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. WO2005077927A1 - One pot synthesis of citalopram from this compound - Google Patents [patents.google.com]
- 8. US20080119662A1 - One Spot Synthesis of Citalopram from this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. myexperiment.org [myexperiment.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
5-Cyanophthalide: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanophthalide (1-oxo-3H-2-benzofuran-5-carbonitrile) is a vital organic intermediate with the chemical formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol .[1][2] This white to faint yellow crystalline powder is a key building block in the synthesis of various pharmaceuticals, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressants, Citalopram and its active S-enantiomer, Escitalopram.[3][4] Beyond its established role in pharmaceutical synthesis, this compound holds potential for broader research applications in medicinal chemistry and materials science due to its reactive cyano and phthalide (B148349) functionalities. This technical guide provides an in-depth overview of this compound, including its synthesis, potential research applications based on the activities of related compounds, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | References |
| CAS Number | 82104-74-3 | [1] |
| Molecular Formula | C₉H₅NO₂ | [2] |
| Molecular Weight | 159.14 g/mol | [2] |
| Appearance | White to faint yellow crystalline powder | [5] |
| Melting Point | 201-205 °C | [6] |
| Purity (typical) | ≥98.0% (HPLC) | [7] |
| Solubility | Limited solubility in organic solvents | [5] |
Table 1: Chemical and Physical Properties of this compound
Synthesis of this compound
The most common and well-documented synthetic route to this compound starts from 5-carboxyphthalide (B1580894). This multi-step process involves the conversion of the carboxylic acid group to a nitrile. Several variations of this synthesis have been reported, with differences in reagents and reaction conditions affecting the overall yield and purity.
General Synthesis Workflow
The general workflow for the synthesis of this compound from 5-carboxyphthalide is depicted in the following diagram.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound, adapted from patent literature.
Protocol 1: Synthesis via 5-Hydroxamylphthalide Intermediate [1]
This protocol involves the conversion of 5-carboxyphthalide to 5-chlorocarbonylphthalide, followed by reaction with hydroxylamine to form 5-hydroxamylphthalide, which is then dehydrated.
Step 1: Synthesis of 5-Chlorocarbonylphthalide
-
In a flask under a nitrogen atmosphere, combine 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).
-
Heat the mixture under reflux at 60°C for 3-5 hours.
-
After cooling to room temperature, evaporate the solvent under vacuum to obtain a residue.
-
Add toluene (B28343) (3 x 100 ml) and then take up the resulting solid in tetrahydrofuran (B95107) (500 ml) to obtain a solution of 5-chlorocarbonylphthalide.
Step 2: Synthesis of 5-Hydroxamylphthalide
-
In a separate flask, prepare a mixture of hydroxylamine hydrochloride (8.86 g, 0.1275 mol), triethylamine (B128534) (12.9 g, 0.1275 mol) in tetrahydrofuran (30 ml) and cool to 10°C.
-
Slowly add the solution of 5-chlorocarbonylphthalide (100 ml, corresponding to approx. 11 g, 0.056 mol) to the hydroxylamine mixture over 1 hour.
-
Stir the reaction mixture for 1 hour and then evaporate under vacuum. The resulting solid is washed with water to yield 5-hydroxamylphthalide.
Step 3: Synthesis of this compound
-
Introduce 5-hydroxamylphthalide (2 g, 0.01 mol) into a flask and add thionyl chloride (15 ml).
-
Heat the mixture under reflux at 80°C for 6 hours.
-
Add toluene (20 ml) and evaporate under vacuum to obtain a residue.
-
Dissolve the residue in toluene (20 ml), heat to reflux, and allow the product to precipitate upon cooling.
-
Filter the solid to obtain this compound.
Protocol 2: Synthesis via 5-Carbamoylphthalide Intermediate [7]
This protocol involves the formation of an amide intermediate, which is then dehydrated.
Step 1: Synthesis of 5-(N-tert-Butylcarbamoyl)phthalide
-
Suspend 5-carboxyphthalide (36 g, 0.2 mol) in thionyl chloride (100 ml) with DMF (1.5 ml) and reflux for 1 hour.
-
Add toluene (200 ml) and evaporate the solvents in vacuo.
-
Dissolve the residue in tetrahydrofuran (200 ml) and add it to a solution of tert-butylamine (B42293) (31 g, 0.42 mol) in THF (200 ml) at 5°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water (400 ml) and collect the precipitated crystals by filtration. Wash the crystals with water (100 ml).
Step 2: Synthesis of this compound
-
Suspend dry 5-carbamoylphthalide (36 g, 0.2 mol) in toluene (600 ml) and add thionyl chloride (36 g, 0.3 mol) and DMF (2 ml).
-
Heat the reaction mixture at 75°C for 6 hours.
-
Remove toluene (100 ml) by distillation and cool the remaining solution to room temperature.
-
Collect the formed crystals by filtration and wash with toluene (150 ml) and water (100 ml).
-
Recrystallize the product from toluene.
Quantitative Data on Synthesis
The following table summarizes reported yields and purity for different synthetic methods of this compound.
| Starting Material | Key Reagents | Intermediate | Reported Yield | Purity | Reference |
| 5-Carboxyphthalide | Thionyl chloride, Hydroxylamine | 5-Hydroxamylphthalide | 80% (overall) | 99% (HPLC) | [1] |
| 5-Carboxyphthalide | Thionyl chloride, Alkylamines/Ammonia | 5-Carbamoyl derivative | ~68% | - | [1] |
| 5-Carbamoylphthalide | Thionyl chloride, DMF | - | 80% | - | [7] |
| 5-Carboxyphthalide | Ammonium carbonate, Ethyl polyphosphate | - | 95.1% | 99.6% (GC) | [8] |
Table 2: Reported Yields and Purity for this compound Synthesis
Potential Research Applications
While this compound is primarily known as a precursor for antidepressants, the broader class of phthalides and related phthalimides exhibit a range of biological activities, suggesting potential avenues for future research involving this compound and its derivatives. It is important to note that the following potential applications are largely based on studies of related compounds, and further research is needed to confirm these activities for this compound itself.
Anticancer Activity
Phthalimide and phthalide derivatives have been investigated for their anticancer properties.[7][[“]][10] The proposed mechanisms of action for some of these derivatives involve the modulation of key signaling pathways implicated in cancer progression.
Potential Signaling Pathways for Investigation:
-
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is linked to various cancers. Some flavonoids and other natural products have been shown to inhibit the NF-κB signaling cascade.[11][12] Given the structural similarities, this compound and its derivatives could be investigated for their ability to modulate this pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.[3] The potential of this compound derivatives to interact with components of this pathway warrants investigation.
-
MAPK Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13] Investigating the effect of this compound on various components of the MAPK cascade, such as ERK and p38, could reveal potential anticancer mechanisms.
The following diagram illustrates a hypothetical signaling pathway that could be a target for investigation for this compound derivatives based on the known mechanisms of other anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cionpharma.com [cionpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Phthalide Analogs-1,2,4-Oxadiazole Hybrids as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Cyanophthalide: A Comprehensive Technical Guide for Research and Development
An In-depth Review of the Chemical Characteristics, Synthesis, and Application of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-Cyanophthalide, a crucial intermediate in the synthesis of prominent antidepressant medications. This document outlines its chemical and physical properties, offers a thorough examination of its spectroscopic data, and presents detailed experimental protocols for its synthesis and subsequent conversion to the active pharmaceutical ingredient, citalopram (B1669093).
Core Chemical Characteristics
This compound, with the CAS number 82104-74-3, is a white to faint yellow crystalline powder.[1][2] Its molecular structure consists of a phthalide (B148349) ring system with a cyano group at the 5-position.[2] This combination of a lactone and a nitrile functional group makes it a versatile building block in organic synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound exhibits limited solubility in common organic solvents and is practically insoluble in water.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₅NO₂ | [5] |
| Molecular Weight | 159.14 g/mol | [5] |
| Appearance | White to faint yellow crystalline powder | [1][2] |
| Melting Point | 201-205 °C | [6] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol (B129727). | [4] |
| CAS Number | 82104-74-3 | [5] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its unique structure. The chemical shifts are summarized in Table 2.
Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | References |
| ¹H NMR | 5.48 | s | -CH₂- | [7] |
| 8.03 | s | Aromatic CH | [7] | |
| 8.22 | s | Aromatic CH | [7] | |
| ¹³C NMR | 70.0 | - | -CH₂- | [7] |
| 116.1 | - | -C≡N | [7] | |
| 118.0 | - | Aromatic CH | [7] | |
| 126.0 | - | Aromatic C | [7] | |
| 127.5 | - | Aromatic CH | [7] | |
| 129.0 | - | Aromatic C | [7] | |
| 132.8 | - | Aromatic CH | [7] | |
| 147.7 | - | Aromatic C | [7] | |
| 169.3 | - | C=O (Lactone) | [7] |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A summary of these bands and their assignments is provided in Table 3.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | References |
| 3494.8 | C=O Stretch overtone (lactone ring) | [8] |
| 3111, 3091 | C-H Stretch (Aromatic ring) | [8] |
| 2962 | C-H Stretch (Aliphatic) | [8] |
| 2231 | C≡N Stretch | [8] |
| 1757 | C=O Stretch (lactone ring) | [8] |
| 1679, 1620 | C=C Stretch (Aromatic ring) | [8] |
| 1552 | C=O Asymmetric Stretch (carboxylate ion) | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound from 5-carboxyphthalide (B1580894) and its subsequent use in the synthesis of citalopram.
Synthesis of this compound from 5-Carboxyphthalide
This protocol is a multi-step process involving the formation of an amide intermediate followed by dehydration.[9]
Step 1: Formation of 5-Carbamoylphthalide
-
Suspend 36 g (0.2 mole) of 5-carboxyphthalide in 100 mL of thionyl chloride.
-
Add 1.5 mL of N,N-dimethylformamide (DMF) and reflux the mixture for 1 hour.
-
Add 200 mL of toluene (B28343) and evaporate the solvents under vacuum.
-
Dissolve the residue in 200 mL of tetrahydrofuran (B95107) (THF).
-
In a separate flask, prepare a solution of 31 g (0.42 mole) of tert-butylamine (B42293) in 200 mL of THF and cool to 5 °C.
-
Add the THF solution of the acid chloride dropwise to the tert-butylamine solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 400 mL of ice water.
-
Collect the precipitated crystals by filtration and wash with 100 mL of water to yield 5-(tert-butylcarbamoyl)phthalide.
Step 2: Dehydration to this compound
-
Suspend 36 g (0.2 mole) of dry 5-carbamoylphthalide in 600 mL of toluene.
-
Add 36 g (0.3 mole) of thionyl chloride and 2 mL of DMF.
-
Heat the reaction mixture at 75 °C for 6 hours.
-
Remove 100 mL of toluene by distillation.
-
Cool the remaining solution to room temperature to allow for crystallization.
-
Collect the crystals by filtration and wash with 150 mL of toluene and 100 mL of water.
-
The crude product can be recrystallized from toluene to yield pure this compound.[9]
Purification by Recrystallization
Crude this compound can be further purified by dissolving it in DMF, followed by filtration. After distillation of DMF, toluene is added to the residue. The final purification is achieved by recrystallization from methanol to obtain a product with a purity of 99.5% to 99.9%.[1][8]
Synthesis of Citalopram from this compound
This one-pot synthesis involves a Grignard reaction followed by cyclization and C-alkylation.[10]
-
Prepare a solution of 4-fluorophenyl magnesium bromide from 153.33 g (0.876 moles) of 4-fluorobromobenzene and 25.33 g (1.055 moles) of magnesium turnings in 300 mL of dry tetrahydrofuran.
-
Add this Grignard reagent to a suspension of 100 g (0.628 moles) of this compound in 900 mL of dry toluene at -4 to -2 °C.
-
After the reaction is complete, quench the reaction mass with 100 mL of a 20% aqueous ammonium (B1175870) chloride solution.
-
The subsequent steps of reduction, cyclization, and C-alkylation are performed in a one-pot manner as described in the cited literature to yield citalopram.[10]
Visualized Experimental Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
Conclusion
This compound is a pivotal research intermediate with well-defined chemical characteristics. Its synthesis from readily available starting materials and its crucial role in the manufacturing of essential pharmaceuticals like citalopram underscore its importance in the field of medicinal chemistry and drug development. The detailed protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this versatile compound.
References
- 1. myexperiment.org [myexperiment.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 8. myexperiment.org [myexperiment.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. web.pdx.edu [web.pdx.edu]
An In-depth Technical Guide to the Core Physical Properties of 5-Cyanophthalide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of 5-Cyanophthalide, a key intermediate in pharmaceutical synthesis. The information is presented to support laboratory use, with a focus on data accuracy, experimental procedures, and practical application workflows.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid. It is a crucial building block in the synthesis of various organic molecules, most notably the antidepressant citalopram (B1669093).[1][2][3][4] A thorough understanding of its physical properties is essential for its effective use in a laboratory setting.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical data for this compound, compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 82104-74-3 | [1][2][5][6] |
| Molecular Formula | C₉H₅NO₂ | [1][5][7] |
| Molecular Weight | 159.14 g/mol | [1][8][9] |
| Melting Point | 201-205 °C | [1][3][10][11] |
| 110-115 °C | [5] | |
| Boiling Point | 407.5 ± 45.0 °C (Predicted) | [2][3][11] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2][3][11] |
| Refractive Index | 1.606 | [2] |
Note on Melting Point Discrepancy: The majority of sources report a melting point in the range of 201-205 °C. The value of 110-115 °C is less commonly cited and may refer to a different polymorph or an impure sample. It is recommended to consider the higher range as the accepted melting point for pure this compound.
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [12] |
| Acetone | Slightly soluble | [3][11] |
| Chloroform | Slightly soluble | [3][11] |
| Methanol (B129727) | Slightly soluble | [3][13] |
| Dimethylformamide (DMF) | Soluble | [14] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for verifying the identity and purity of this compound. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which the crystalline solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is used to determine an approximate melting range.
-
A second, fresh sample is prepared and heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Solubility Determination
This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinder or pipette
-
Spatula
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the desired solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a clean rod for at least 60 seconds.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Slightly Soluble: A small portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe solubility at elevated temperatures. Note any changes upon cooling.
-
Repeat: Repeat the procedure for each solvent to be tested.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
Laboratory Workflow and Applications
This compound is a pivotal intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), Citalopram. The following diagram illustrates a simplified logical workflow for its use in this synthetic pathway.
Caption: Workflow for Citalopram Synthesis from this compound.
This workflow highlights the critical role of initial quality control of this compound before its use in the subsequent Grignard reactions and cyclization to form Citalopram. Each step requires careful monitoring to ensure the purity and yield of the final active pharmaceutical ingredient.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. US20080119662A1 - One Spot Synthesis of Citalopram from this compound - Google Patents [patents.google.com]
- 7. A new alternative synthesis of this compound, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. aksci.com [aksci.com]
- 11. organomation.com [organomation.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. eng.uc.edu [eng.uc.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Citalopram via 5-Cyanophthalide Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram (B1669093), utilizing 5-cyanophthalide as a key intermediate. The information compiled is sourced from various patents and scientific literature, offering insights into different synthetic strategies, including "one-pot" procedures and sequential Grignard reactions.
Introduction
Citalopram, chemically known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, is a widely used antidepressant. A common and efficient synthetic route to Citalopram involves the use of this compound. This intermediate undergoes a series of reactions, primarily involving Grignard reagents, to construct the core structure of the Citalopram molecule. This document outlines the key synthetic transformations, providing detailed protocols and comparative data to aid in the development and optimization of Citalopram synthesis.
Synthetic Pathways Overview
The synthesis of Citalopram from this compound can be broadly categorized into two main strategies: a sequential reaction pathway with the isolation of intermediates, and a more streamlined "one-pot" synthesis. Both pathways leverage Grignard reactions to introduce the 4-fluorophenyl and the 3-(dimethylamino)propyl moieties.
A critical precursor to these pathways is the synthesis of this compound itself, often prepared from 5-carboxyphthalide (B1580894).
Diagram of the Overall Synthesis of Citalopram from this compound
Caption: General synthetic routes to Citalopram from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound and Citalopram, compiled from various sources.
Table 1: Synthesis of this compound from 5-Carboxyphthalide
| Step | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (HPLC, A%) | Reference |
| Formation of 5-Chlorocarbonyl Phthalide (B148349) | 5-Carboxyphthalide, Thionyl Chloride, DMF (cat.) | Toluene (B28343) | Reflux (60) | 5 | 91 | 98 | [1] |
| Formation of 5-Hydroxamyl Phthalide | 5-Chlorocarbonyl Phthalide, Hydroxylamine (B1172632) HCl, Et3N | Tetrahydrofuran (B95107) | 10 | 1 | 92 | 99.16 | [1] |
| Dehydration to this compound | 5-Hydroxamyl Phthalide, Thionyl Chloride | Thionyl Chloride (as solvent) | Reflux (80) | 6 | 91 | 99 | [1] |
| Overall Process | 5-Carboxyphthalide to this compound | - | - | - | ~68 | >99.5 | [2][3] |
Table 2: Synthesis of Citalopram from this compound (One-Pot Method)
| Reactants (Molar Ratio) | Solvent(s) | Temperature (°C) | Overall Yield (%) | Purity (HPLC) | Reference |
| This compound : 4-Fluorophenyl MgBr : NaBH4 (1 : 1.4 : 0.5) | Toluene, THF, Methanol (B129727) | -4 to 15 | Not specified | >99% | [4][5] |
| This compound : 4-Fluorophenyl MgBr : 3-(Dimethylamino)propyl MgCl (1 : 1.4 : 3) | Toluene, THF | -5 to 0 | Not specified | >99% | [4][5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Citalopram and its key intermediate, this compound.
Protocol 1: Synthesis of this compound from 5-Carboxyphthalide
This protocol is based on a three-step process involving the formation of an acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[1][2]
Step 1: Synthesis of 5-Chlorocarbonyl Phthalide [1]
-
In a flask under a nitrogen atmosphere, add 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).
-
Heat the mixture to reflux (60°C) for 5 hours.
-
Cool the reaction to room temperature and evaporate the solvent under vacuum to obtain a residue.
-
Add toluene (3 x 100 ml) and then take up the resulting solid in tetrahydrofuran (500 ml) to obtain a solution of 5-chlorocarbonyl phthalide.
Step 2: Synthesis of 5-Hydroxamyl Phthalide [1]
-
In a separate flask, add hydroxylamine hydrochloride (8.86 g, 0.1275 mol), triethylamine (B128534) (12.9 g, 0.1275 mol), and tetrahydrofuran (30 ml).
-
Cool the mixture to 10°C.
-
Slowly add the solution of 5-chlorocarbonyl phthalide prepared in Step 1 over 1 hour.
-
Stir the reaction mixture for an additional hour.
-
Evaporate the solvent under vacuum and wash the resulting solid with water (100 ml) to yield 5-hydroxamyl phthalide.
Step 3: Synthesis of this compound [1]
-
In a flask, add the 5-hydroxamyl phthalide (2 g, 0.01 mol) and thionyl chloride (15 ml).
-
Heat the mixture to reflux (80°C) for 6 hours until a clear solution is formed.
-
Evaporate the excess thionyl chloride under vacuum.
-
Add toluene (20 ml) and heat to reflux to induce precipitation.
-
Filter the solid to obtain this compound. The product can be further purified by recrystallization from methanol to achieve a purity of 99.5-99.9%.[3]
Diagram of this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: One-Pot Synthesis of Citalopram from this compound
This protocol describes a "one-pot" synthesis where intermediates are not isolated, improving efficiency.[4][5]
Step 1: Grignard Reaction and Reduction
-
Prepare a solution of 4-fluorophenyl magnesium bromide from 4-fluorobromobenzene (153.33 g, 0.876 moles) and magnesium turnings (25.33 g, 1.055 moles) in dry tetrahydrofuran (300 ml) with a catalytic amount of iodine.
-
In a separate reaction vessel, suspend this compound (100 g, 0.628 moles) in dry toluene (900 ml).
-
Cool the this compound suspension to -4 to -2°C.
-
Slowly add the prepared Grignard reagent to the suspension.
-
After the reaction is complete, quench the reaction mixture with 20% aqueous ammonium (B1175870) chloride solution (100 ml).
-
Separate the toluene layer and add methanol (100 ml).
-
Add sodium borohydride (B1222165) (12 g, 0.324 moles) portion-wise over one hour at 10-15°C.
Step 2: Cyclization and Work-up
-
After the reduction is complete, add 20% aqueous acetic acid to the reaction mixture.
-
Heat the mixture to reflux and remove the water azeotropically.
-
Cool the reaction mixture and wash with aqueous sodium hydroxide, followed by water.
-
The resulting toluene layer containing 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) can be used directly in the next step.
Step 3: Alkylation to form Citalopram
-
To the toluene solution from the previous step, add a strong base such as sodium hydride.
-
Add 3-(dimethylamino)propyl chloride and heat the mixture to complete the alkylation.
-
After the reaction is complete, perform an acid-base workup. Extract the Citalopram base into an acidic aqueous solution, then basify the aqueous layer and extract the Citalopram base into an organic solvent like toluene.
Step 4: Salt Formation and Purification
-
The resulting solution of Citalopram base can be converted to a pharmaceutically acceptable salt, such as the hydrobromide or hydrochloride, by treatment with the corresponding acid.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol/water) to achieve a purity of >99%.[4][5]
Diagram of One-Pot Citalopram Synthesis
Caption: One-pot synthesis workflow for Citalopram.
Purification of Citalopram
Crude Citalopram, often obtained as an oil, requires purification to meet pharmaceutical standards. Several methods can be employed:
-
High-vacuum distillation: The free base can be distilled at high vacuum (e.g., 175-181°C at 0.03 mm Hg), although this can be challenging on a large scale.[6]
-
Crystallization of the free base: Citalopram base can be crystallized from a suitable solvent.[7]
-
Salt formation and recrystallization: The crude base is converted to a salt (e.g., hydrobromide or oxalate), which is then purified by one or more recrystallizations.[8]
-
Adsorption on a solid support: A method involving dissolving the crude base in an acidic solution, adsorbing it onto a solid support like celite or silica (B1680970) gel, neutralizing, and then eluting the purified base.[7]
Conclusion
The synthesis of Citalopram using this compound as a key intermediate offers a versatile and efficient manufacturing route. The choice between a sequential pathway and a one-pot synthesis will depend on factors such as scale, equipment, and desired throughput. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling them to design and optimize robust and high-yielding synthetic processes for this important antidepressant.
References
- 1. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. US7482476B2 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. myexperiment.org [myexperiment.org]
- 4. US20080119662A1 - One Spot Synthesis of Citalopram from this compound - Google Patents [patents.google.com]
- 5. WO2005077927A1 - One pot synthesis of citalopram from this compound - Google Patents [patents.google.com]
- 6. US20050217562A1 - Process for the isolation of high purity crystalline citalopram base - Google Patents [patents.google.com]
- 7. EP1478638A1 - Purification of citalopram - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
5-Cyanophthalide: A Versatile Scaffold for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Cyanophthalide, a derivative of phthalide (B148349), has emerged as a significant and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive nitrile group and a lactone ring system, provide a valuable platform for the synthesis of a diverse range of bioactive molecules. While its most prominent application is as a key intermediate in the industrial production of the selective serotonin (B10506) reuptake inhibitors (SSRIs) citalopram (B1669093) and its S-enantiomer, escitalopram, the utility of this compound extends to the development of novel therapeutic agents targeting other diseases, including cancer.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with drug candidates derived from this important scaffold.
Application in the Synthesis of Antidepressants
The primary and most well-established application of this compound is in the synthesis of the widely prescribed antidepressants citalopram and escitalopram.[3][4] The cyano group on the phthalide ring is a critical functional handle that is transformed into the essential tertiary amine side chain of the final drug molecule.
Signaling Pathway of Citalopram and Escitalopram
Citalopram and its active enantiomer, escitalopram, exert their therapeutic effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft of neurons in the brain. This inhibition leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission, which is often dysregulated in depressive disorders.
Experimental Protocol: Synthesis of Citalopram from this compound
The synthesis of citalopram from this compound typically involves a one-pot, two-step Grignard reaction followed by cyclization. This procedure is an adaptation of established industrial processes.
Materials:
-
This compound
-
Magnesium turnings
-
4-Fluorobromobenzene
-
3-(Dimethylamino)propyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Toluene (B28343), anhydrous
-
Sulfuric acid (concentrated)
-
Ammonium (B1175870) chloride solution (20% aqueous)
-
Sodium hydroxide (B78521) solution
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagents:
-
In two separate, oven-dried, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagents.
-
Flask 1: Prepare 4-fluorophenylmagnesium bromide by reacting magnesium turnings with 4-fluorobromobenzene in anhydrous THF.
-
Flask 2: Prepare 3-(dimethylamino)propylmagnesium chloride by reacting magnesium turnings with 3-(dimethylamino)propyl chloride in anhydrous THF.
-
-
Grignard Reactions with this compound:
-
Suspend this compound in anhydrous toluene in a separate, large, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add the prepared 4-fluorophenylmagnesium bromide solution to the this compound suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture again to 0-5 °C and slowly add the 3-(dimethylamino)propylmagnesium chloride solution.
-
Once the addition is complete, let the reaction mixture warm to room temperature and stir overnight.
-
-
Work-up and Cyclization:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol intermediate.
-
Add concentrated sulfuric acid to the crude diol and heat the mixture to induce cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Basify the aqueous solution with sodium hydroxide to precipitate the crude citalopram base.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude citalopram.
-
-
Purification:
-
The crude citalopram can be purified by column chromatography or by conversion to its hydrobromide salt followed by recrystallization.
-
Application in the Synthesis of Anticancer Agents
The phthalide scaffold is present in several natural products with demonstrated biological activity. More recently, synthetic derivatives of phthalides and related structures, such as phthalazinones, have shown significant promise as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).
This compound as a Precursor to PARP Inhibitors
While direct synthesis routes for all PARP inhibitors from this compound are not universally established, the structural similarities and the presence of the core phthalide or a closely related phthalazinone moiety in potent PARP inhibitors like Talazoparib (B560058) suggest its potential as a starting material or a key structural motif.[5][6] The synthesis of Talazoparib often starts from precursors like 4-amino-6-fluoroisobenzofuran-1(3H)-one, which is a derivative of 5-aminophthalide (B188718), highlighting the relevance of the phthalide core.[6]
Signaling Pathway of PARP Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Quantitative Data: Biological Activity of Phthalide-Related PARP Inhibitors
The following table summarizes the inhibitory activities of Talazoparib, a potent PARP inhibitor with a structure conceptually related to the phthalide scaffold.
| Compound | Target | Ki (nM) | Reference |
| Talazoparib | PARP-1 | 0.65 ± 0.07 | [7] |
| Olaparib (Reference) | PARP-1 | 1.87 ± 0.10 | [7] |
Experimental Protocol: General Synthesis of a Phthalazinone Core from a Phthalide Precursor
This generalized protocol illustrates the conversion of a phthalide derivative, such as 5-aminophthalide (which can be derived from this compound), to a phthalazinone core, a key feature of many PARP inhibitors.
Materials:
-
5-Aminophthalide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminophthalide in ethanol.
-
Add hydrazine hydrate to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, a substituted phthalazinone, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Emerging Applications in Medicinal Chemistry
The versatility of the this compound scaffold is being explored for the development of other classes of therapeutic agents.
Anti-inflammatory and Analgesic Agents
Research has indicated that this compound can serve as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[1] The phthalide moiety itself is found in natural products with known anti-inflammatory effects. The synthetic modification of the this compound core allows for the introduction of various pharmacophores to target key players in inflammatory pathways, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Anticancer Agents Targeting Kinases
The phthalide and phthalimide (B116566) frameworks are being investigated as scaffolds for the development of kinase inhibitors.[8] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The rigid structure of the phthalide core can serve as a template for the rational design of molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and blocking cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its established role in the synthesis of major antidepressants is a testament to its industrial importance. Furthermore, the ongoing exploration of its utility in the development of novel anticancer and anti-inflammatory agents underscores its significant potential for future drug discovery and development. The protocols and data presented herein provide a foundation for researchers to further investigate and unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. Five racemic phthalides from the aerial parts of Lycopodiastrum casuarinoides and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 5-fluorouracil-substituted ampelopsin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, inverse docking-assisted identification and in vitro biological characterization of Flavonol-based analogs of fisetin as c-Kit, CDK2 and mTOR inhibitors against melanoma and non-melanoma skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
Application Notes and Protocols: Grignard Reaction with 5-Cyanophthalide for the Synthesis of 3-Substituted Phthalides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the reaction of Grignard reagents with 5-cyanophthalide, a valuable starting material for the synthesis of a variety of 3-substituted phthalides. These products are important intermediates in the development of pharmaceuticals, such as the antidepressant citalopram (B1669093), and other fine chemicals.[1][2] This document outlines the reaction mechanism, provides detailed experimental protocols for both single and sequential Grignard additions, and presents a summary of reaction parameters.
Reaction Mechanism and Principles
The Grignard reaction with this compound proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the lactone ring. The reaction can be controlled to achieve either a single addition, yielding a 3-substituted phthalide, or a sequential double addition, leading to a diol intermediate which can then be cyclized. The cyano group at the 5-position remains intact during the reaction, providing a handle for further synthetic transformations.
A general overview of the single Grignard reaction mechanism is depicted below.
Caption: General mechanism of the Grignard reaction with this compound.
Experimental Protocols
The following protocols are generalized from procedures described in the synthesis of citalopram precursors.[1][2] Researchers should optimize these conditions for their specific Grignard reagent and desired product.
Materials and Equipment
-
This compound
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Toluene)
-
Grignard reagent (e.g., 4-fluorophenylmagnesium bromide, 3-(dimethylamino)propylmagnesium chloride)
-
Magnesium turnings
-
Appropriate aryl or alkyl halide
-
Iodine crystal (for initiation)
-
Aqueous ammonium (B1175870) chloride solution (e.g., 20%)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating/cooling bath
Protocol 1: Single Grignard Reaction for the Synthesis of a 3-Aryl-5-Cyanophthalide Derivative
This protocol describes the reaction of this compound with one equivalent of a Grignard reagent.
References
Application Note: One-Pot Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide
Introduction
5-Cyanophthalide is a crucial intermediate in the synthesis of the antidepressant drug citalopram (B1669093) and its active enantiomer, escitalopram.[1][2][3] Traditional methods for its preparation often involve multi-step procedures with the isolation of intermediates, which can be time-consuming and may lead to lower overall yields.[2] This application note details a streamlined and efficient one-pot synthesis of this compound directly from 5-carboxyphthalide (B1580894). This process avoids the isolation of intermediates, offering a more convenient and potentially cost-effective manufacturing method.[2]
The described one-pot synthesis involves the conversion of 5-carboxyphthalide to its acid chloride derivative, 5-chlorocarbonyl phthalide (B148349), using a chlorinating agent. This intermediate is then reacted in situ with hydroxylamine (B1172632) to form 5-hydroxamyl phthalide. Subsequent dehydration of the 5-hydroxamyl phthalide yields the final product, this compound.[2][3] This method has been shown to produce high yields and high purity this compound.[2][4]
Experimental Protocol
This protocol is based on the one-pot synthesis method described in patent US7482476B2.[2]
Materials:
-
5-Carboxyphthalide
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (B95107) (THF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (TEA)
-
Nitrogen (for inert atmosphere)
Equipment:
-
Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Formation of 5-Chlorocarbonyl Phthalide
-
In a reaction flask under an inert nitrogen atmosphere, add 50 g (0.2806 mol) of 5-carboxyphthalide, 125 ml (1.71 mol) of thionyl chloride, and 0.5 ml of dimethylformamide.[2][4]
-
Heat the mixture to reflux (approximately 60°C) and maintain for 3-5 hours.[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the excess thionyl chloride under vacuum to obtain a residue.[2][3]
-
Add 100 ml of toluene and evaporate under vacuum. Repeat this step twice more to ensure complete removal of thionyl chloride. The resulting solid is 5-chlorocarbonyl phthalide.[2][3] For the one-pot procedure, this intermediate is not isolated but is taken up in a solvent for the next step.
-
Dissolve the residue in 500 ml of tetrahydrofuran (THF).[2][3]
Step 2: Formation of 5-Hydroxamyl Phthalide
-
In a separate flask, prepare a solution of 8.86 g (0.1275 mol) of hydroxylamine hydrochloride and 12.9 g (0.1275 mol) of triethylamine in 30 ml of THF.[2]
-
Cool this solution to 10°C.[2]
-
Slowly add a portion of the 5-chlorocarbonyl phthalide solution in THF (100 ml, corresponding to approximately 11 g or 0.056 mol of the acid chloride) to the hydroxylamine solution over a period of 1 hour, maintaining the temperature at 10°C.[2]
-
After the addition is complete, stir the reaction mixture for an additional hour.[2]
Step 3: Dehydration to this compound
-
The previously formed 5-hydroxamyl phthalide (which may precipitate as a solid) is then subjected to dehydration.[2]
-
To the reaction mixture containing 5-hydroxamyl phthalide, add 15 ml of thionyl chloride.[2]
-
Heat the mixture to reflux at 80°C for 6 hours, which should result in a light yellow solution.[2]
-
Add 20 ml of toluene to the reaction mixture.[2]
-
Evaporate the mixture under vacuum to leave a residue.[2]
-
Dissolve the residue in 20 ml of toluene and heat to reflux.[2]
-
Allow the solution to cool, which will cause the this compound to precipitate.[2]
-
Filter the solid product and wash with toluene.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the one-pot synthesis of this compound, as derived from the referenced patent literature.
| Step | Starting Material | Reagents | Product | Molar Yield | Purity (HPLC) |
| Formation of Acid Chloride | 5-Carboxyphthalide | Thionyl chloride, DMF | 5-Chlorocarbonyl phthalide | 91% | 98% |
| Formation of Hydroxamyl Phthalide | 5-Chlorocarbonyl phthalide | Hydroxylamine HCl, Triethylamine | 5-Hydroxamyl phthalide | 92% | 99.16% |
| Dehydration to Nitrile | 5-Hydroxamyl phthalide | Thionyl chloride | This compound | 91% | 99% |
| Overall One-Pot Process | 5-Carboxyphthalide | Thionyl chloride, DMF, Hydroxylamine, TEA | This compound | ~68-83% | >99% |
Note: The overall yield of the one-pot process is typically in the range of 68-83%, considering the yields of the intermediate steps.[1][2]
Visualizations
Experimental Workflow for One-Pot Synthesis of this compound
Caption: Workflow of the one-pot synthesis of this compound.
Reaction Scheme
Caption: Chemical transformations in the one-pot synthesis.
References
- 1. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]
- 2. US7482476B2 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. CN1948301A - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
Application Notes: Synthesis and Characterization of Novel Fluorescent Dyes from 5-Cyanophthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel fluorescent dye derived from 5-Cyanophthalide. While this compound is a known intermediate in the synthesis of pharmaceuticals, its application as a direct precursor for fluorescent dyes is an emerging area of interest.[1] This document outlines a proposed synthetic route to a fluorescent aminophthalhydrazide derivative, provides a detailed experimental protocol, and presents expected photophysical properties based on structurally similar compounds.
Introduction
This compound is a versatile chemical intermediate.[1] Its structure, featuring a reactive lactone ring and a cyano group, makes it a suitable candidate for the synthesis of functionalized heterocyclic compounds. This document explores its use in the production of a novel fluorescent dye through a straightforward two-step synthesis involving the formation of a phthalhydrazide (B32825) derivative. Phthalhydrazides, such as the well-known chemiluminescent agent luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), are known for their strong fluorescence and chemiluminescence properties.[2][3][4] By reacting this compound with hydrazine (B178648), a fluorescent 4-amino-7-cyanophthalhydrazide is proposed as a novel dye with potential applications in bio-imaging and as a sensor probe.
Proposed Synthesis and Properties
The proposed synthesis involves the reaction of this compound with hydrazine hydrate (B1144303) to form 4-amino-7-cyanophthalhydrazide. The subsequent characterization of this new compound is expected to reveal fluorescent properties analogous to other aminophthalhydrazide derivatives.
Table 1: Physicochemical and Expected Photophysical Properties of 4-amino-7-cyanophthalhydrazide
| Property | Value | Reference/Basis |
| Molecular Formula | C₉H₆N₄O₂ | Calculated |
| Molecular Weight | 202.17 g/mol | Calculated |
| Appearance | Pale yellow solid (Expected) | Analogy to Luminol[5] |
| Excitation Maximum (λex) | ~355 nm (Estimated) | Analogy to Luminol[6] |
| Emission Maximum (λem) | ~430 nm (Estimated) | Analogy to Luminol Derivatives[6] |
| Stokes Shift | ~75 nm (Estimated) | Calculated from λex and λem |
| Fluorescence Quantum Yield (ΦF) | ~0.1 - 0.3 (Estimated in DMSO) | Analogy to similar organic dyes[7][8] |
| Solubility | Soluble in DMSO, DMF, basic aqueous solutions (Expected) | Analogy to Luminol[9] |
Note: The photophysical data are estimations based on the known properties of structurally similar aminophthalhydrazide compounds. Experimental verification is required.
Experimental Protocols
This section provides a detailed protocol for the synthesis and purification of the proposed fluorescent dye, 4-amino-7-cyanophthalhydrazide, from this compound.
Protocol 1: Synthesis of 4-amino-7-cyanophthalhydrazide
Materials:
-
This compound (≥98% purity)
-
Hydrazine hydrate (64-65% solution)
-
Triethylene glycol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Standard laboratory glassware and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (31.4 mmol) of this compound to 30 mL of triethylene glycol.
-
Addition of Hydrazine: While stirring, slowly add 5.0 mL of hydrazine hydrate solution to the mixture.
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis and Precipitation: After cooling to room temperature, add 50 mL of 2 M sodium hydroxide solution and heat the mixture to 90 °C for 30 minutes to hydrolyze any remaining starting material.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH of the solution is approximately 5-6. A precipitate should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 15 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and water.
Protocol 2: Characterization of 4-amino-7-cyanophthalhydrazide
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
Procedure:
-
UV-Vis Spectroscopy: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., DMSO). Record the absorption spectrum to determine the maximum absorption wavelength (λex).
-
Fluorescence Spectroscopy: Using the determined λex, record the fluorescence emission spectrum to identify the maximum emission wavelength (λem). The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[8][10][11][12]
-
NMR and Mass Spectrometry: Confirm the chemical structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagrams
References
- 1. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Luminol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8298766B2 - Fluorescent dyes, methods of synthesis and applications thereof - Google Patents [patents.google.com]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 9. 4-Aminophthalhydrazide 3682-14-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Dehydration Step in 5-Cyanophthalide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the critical dehydration step in the synthesis of 5-Cyanophthalide, a key intermediate in the manufacturing of the antidepressant citalopram. The protocols outlined below are based on established synthetic routes, focusing on the conversion of amide and hydroxamyl functional groups to the corresponding nitrile.
Introduction
The synthesis of this compound often involves a final dehydration step to introduce the cyano group. Two primary precursors are commonly subjected to dehydration: 5-Carbamoylphthalide and 5-Hydroxamylphthalide. The choice of precursor and dehydrating agent can significantly impact yield, purity, and overall process efficiency. These application notes provide detailed methodologies for these crucial transformations.
Data Presentation
The following table summarizes quantitative data from representative dehydration procedures for the synthesis of this compound.
| Precursor | Dehydrating Agent | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 5-Carbamoylphthalide | Thionyl Chloride (SOCl₂) | Toluene (B28343) | N,N-dimethylformamide (DMF) | 75°C, 6 hours | 75% | [1] |
| 5-Carbamoylphthalide | Thionyl Chloride (SOCl₂) | Toluene | N,N-dimethylformamide (DMF) | Reflux, 3 hours | 91% | [2] |
| 5-Hydroxamylphthalide | Thionyl Chloride, Phosphorus Oxychloride, or Sulphuryl Chloride | Dehydrating agent used as solvent | Not specified | Reflux | Not specified | [3][4][5] |
| 5-Carboxyphthalide (B1580894) | Thionyl Chloride (SOCl₂) and Sulfamide | Sulfolane | Not specified | 120-150°C | >70% | [6][7] |
Experimental Protocols
Two primary protocols for the dehydration step are detailed below, reflecting the different starting materials.
Protocol 1: Dehydration of 5-Carbamoylphthalide
This protocol describes the conversion of 5-Carbamoylphthalide to this compound using thionyl chloride as the dehydrating agent.[1][2]
Materials:
-
5-Carbamoylphthalide
-
Thionyl Chloride (SOCl₂)
-
Toluene
-
N,N-dimethylformamide (DMF)
-
n-Heptane
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend 5-Carbamoylphthalide in toluene.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. Subsequently, add thionyl chloride dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 75°C or reflux) and maintain for the specified duration (e.g., 3-6 hours).[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If applicable, add n-heptane to precipitate the product.[2]
-
Isolate the crude this compound by filtration.
-
Wash the collected solid with water and then n-heptane.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity (e.g., >99.5%).
Protocol 2: Dehydration of 5-Hydroxamylphthalide
This protocol details the dehydration of 5-Hydroxamylphthalide to this compound.[3][4][5]
Materials:
-
5-Hydroxamylphthalide
-
Dehydrating agent (Thionyl Chloride, Phosphorus Oxychloride, or Sulphuryl Chloride)
-
Aprotic organic solvent (e.g., THF, toluene, or the dehydrating agent itself)
Procedure:
-
Reaction Setup: In a flask equipped for reflux, place 5-Hydroxamylphthalide.
-
Addition of Dehydrating Agent: Add the selected dehydrating agent. In some procedures, the dehydrating agent also serves as the solvent.[3][4][5] If a different solvent like THF or toluene is used, add it to the flask before the dehydrating agent.
-
Reaction: Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up:
-
Carefully quench the reaction mixture, for example, by pouring it onto ice.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization.
Visualizations
The following diagrams illustrate the experimental workflows for the dehydration protocols.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. US7482476B2 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. CN1948301A - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 5. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-up Synthesis of 5-Cyanophthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 5-Cyanophthalide, a critical intermediate in the manufacturing of antidepressant drugs such as Citalopram and Escitalopram.[1][2][3][4][5] The information is curated for professionals in the pharmaceutical and fine chemical industries, focusing on scalable, efficient, and high-purity production methods.
Introduction
This compound (CAS 82104-74-3) is a vital building block in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs).[4][5] Its molecular formula is C₉H₅NO₂, and it typically appears as a white to faint yellow crystalline powder.[3] The purity of this compound is paramount as it directly impacts the yield and quality of the final active pharmaceutical ingredient (API).[6][7] This document outlines various synthetic routes from 5-carboxyphthalide (B1580894), detailing reaction conditions, yields, and crucial scale-up parameters.
Synthetic Routes and Scale-up Considerations
The industrial production of this compound predominantly starts from 5-carboxyphthalide. Several pathways have been developed to convert the carboxylic acid group into a nitrile. The choice of route often depends on factors like cost, availability of reagents, safety, and desired purity.
Route 1: Via 5-Halocarbonyl Phthalide (B148349) and Amidation/Dehydration
This common route involves the conversion of 5-carboxyphthalide to an acid halide, typically 5-chlorocarbonyl phthalide, followed by amidation and subsequent dehydration.
Logical Workflow for Route 1
Caption: Synthesis of this compound via acid chloride and amide intermediates.
Scale-up Considerations:
-
Handling of Thionyl Chloride: Thionyl chloride is a corrosive and hazardous reagent. On a large scale, closed systems and scrubbers for evolving HCl and SO₂ gases are mandatory.
-
Use of Ammonia: Gaseous ammonia can be difficult to handle in large quantities. Using a solution of ammonia in a suitable solvent (e.g., methanol) or using ammonium (B1175870) carbonate can be more manageable alternatives on an industrial scale.[8][9]
-
Reaction Control: The initial chlorination step can be exothermic. Gradual addition of thionyl chloride and efficient heat exchange are critical to maintain control.
-
Impurity Profile: Common impurities include terephthalic acid and diphthalide derivatives, which can interfere with subsequent reactions.[6] Purification of the starting 5-carboxyphthalide is crucial.[6]
Route 2: Via 5-Halocarbonyl Phthalide and Hydroxylamine (B1172632)
This modified route avoids the direct use of ammonia by reacting the acid chloride with hydroxylamine to form a hydroxamyl phthalide, which is then dehydrated. This method is reported to improve scalability and safety.[1]
Logical Workflow for Route 2
Caption: Synthesis of this compound via a hydroxamyl phthalide intermediate.
Scale-up Considerations:
-
Improved Safety: The use of hydroxylamine instead of ammonia can be an advantage in terms of process safety and handling on a large scale.[1]
-
Higher Yields: This process is reported to achieve yields of around 80%, which is a significant improvement over some ammonia-based processes.[1]
-
Solvent Choice: Aprotic organic solvents like THF or toluene (B28343) are suitable for the initial steps, and the dehydrating agent itself can sometimes be used as the solvent for the final step.[1]
One-Pot Synthesis Methods
Several patents describe one-pot procedures to streamline the manufacturing process, reduce waste, and improve efficiency. These methods often involve reacting 5-carboxyphthalide with a dehydrating agent and a sulfonamide in a single step.[6][10]
Logical Workflow for One-Pot Synthesis
Caption: One-pot synthesis of this compound from 5-carboxyphthalide.
Scale-up Considerations:
-
Process Simplification: One-pot synthesis reduces the number of unit operations, which is highly advantageous for industrial production.[10]
-
Reagent Stoichiometry: Careful control of the stoichiometry of the dehydrating agent and sulfonamide is necessary to achieve high yields and minimize side reactions.[10]
-
High Temperatures: These reactions are often run at elevated temperatures (e.g., 130-140 °C), requiring reactors with precise temperature control.[10]
-
Work-up: Isolation of the product typically involves quenching the reaction mixture with water, followed by filtration and washing.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various patented processes for the synthesis of this compound.
Table 1: Synthesis of 5-Chlorocarbonyl Phthalide
| Parameter | Value | Reference |
| Starting Material | 5-Carboxyphthalide (50 g, 0.2806 mole) | [1] |
| Reagent 1 | Thionyl Chloride (125 ml, 1.71 mole) | [1] |
| Reagent 2 | Dimethylformamide (0.5 ml) | [1] |
| Temperature | Reflux (60°C) | [1] |
| Reaction Time | 5 hours | [1] |
| Solvent | Tetrahydrofuran (B95107) (500 ml) for work-up | [1] |
| Molar Yield | 91% | [1] |
| Purity (HPLC) | 98% | [1] |
Table 2: Synthesis of this compound via Hydroxamyl Phthalide
| Parameter | Value | Reference |
| Starting Material | 5-Chlorocarbonyl Phthalide solution (0.056 mole) | [1] |
| Reagent 1 | Hydroxylamine HCl (8.86 g, 0.1275 mole) | [1] |
| Reagent 2 | Triethylamine (B128534) (12.9 g, 0.1275 mole) | [1] |
| Solvent | Tetrahydrofuran (30 ml) | [1] |
| Temperature | 10°C | [1] |
| Reaction Time | 1 hour | [1] |
| Dehydrating Agent | Thionyl Chloride or Phosphorus Oxychloride | [1] |
| Overall Yield | ~80% (from 5-carboxyphthalide) | [1] |
Table 3: One-Pot Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5-Carboxyphthalide (50 g, 0.28 mole) | [10] |
| Reagent 1 | Sulfamide (B24259) (31 g, 0.32 mole) | [10] |
| Reagent 2 | Thionyl Chloride (41 g, 0.34 mole) | [10] |
| Solvent | Sulfolane (B150427) (150 ml) | [10] |
| Temperature | 130-140°C | [10] |
| Reaction Time | 2 hours | [10] |
| Yield | >70% | [10] |
Experimental Protocols
The following protocols are adapted from published examples and are intended for research and development purposes. They must be adapted and optimized for pilot and production scale.
Protocol 1: Synthesis of 5-Chlorocarbonyl Phthalide[1]
-
Inert Atmosphere: In a suitable reactor, under a nitrogen atmosphere, charge 5-carboxyphthalide (50 g, 0.2806 mole), thionyl chloride (125 ml, 1.71 mole), and dimethylformamide (0.5 ml).
-
Heating: Heat the mixture to reflux (approximately 60°C) and maintain for 5 hours.
-
Solvent Removal: Cool the reactor to ambient temperature and evaporate the excess thionyl chloride under vacuum to obtain a residue.
-
Toluene Wash: Add toluene (100 ml) and evaporate under vacuum. Repeat this step two more times to ensure complete removal of thionyl chloride.
-
Dissolution: Take up the resulting solid in tetrahydrofuran (500 ml) to obtain a solution of 5-chlorocarbonyl phthalide.
-
Analysis: Determine the concentration and purity of the product in solution by HPLC. The expected molar yield is approximately 91%.[1]
Protocol 2: Synthesis of this compound from 5-Hydroxamyl Phthalide[1]
-
Hydroxylamine Solution: In a separate reactor, charge hydroxylamine HCl (8.86 g, 0.1275 mole), triethylamine (12.9 g, 0.1275 mole), and tetrahydrofuran (30 ml).
-
Cooling: Cool the mixture to 10°C.
-
Addition: Add a solution of 5-chlorocarbonyl phthalide (100 ml, corresponding to approximately 11 g or 0.056 mole) dropwise over 1 hour, maintaining the temperature at 10°C.
-
Reaction: Stir the mixture for 1 hour at the same temperature.
-
Solvent Removal: Evaporate the solvent under vacuum to obtain crude 5-hydroxamyl phthalide.
-
Dehydration: Add a dehydrating agent such as thionyl chloride or phosphorus oxychloride to the crude 5-hydroxamyl phthalide. The dehydrating agent can also act as the solvent.
-
Heating: Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or HPLC).
-
Isolation: Cool the reaction mixture and carefully quench with water or ice. The product will precipitate.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like methanol (B129727) may be required to achieve high purity.[6]
Protocol 3: One-Pot Synthesis of this compound[10]
-
Charging Reactor: In a reactor equipped for high-temperature reactions, suspend 5-carboxyphthalide (50 g, 0.28 mole) and sulfamide (31 g, 0.32 mole) in sulfolane (150 ml).
-
Reagent Addition: Add thionyl chloride (41 g, 0.34 mole) to the suspension.
-
Heating: Raise the temperature to 130-140°C. Gas evolution will be observed around 90°C. Maintain the reaction at temperature for 2 hours.
-
Work-up: Cool the reaction mixture and add water to precipitate the crude this compound.
-
Purification: Filter the solid product and wash thoroughly with water.
-
Drying and Recrystallization: Dry the crude product. Further purification can be achieved by recrystallization if necessary to obtain yields greater than 70%.[10]
Conclusion
The successful scale-up of this compound synthesis requires careful consideration of reaction kinetics, thermodynamics, reagent handling, and purification strategies. The choice of synthetic route will depend on the specific capabilities and priorities of the manufacturing facility, with newer methods offering improved yields, safety, and process efficiency. The protocols and data presented here provide a solid foundation for process development and optimization, enabling the robust and cost-effective production of this key pharmaceutical intermediate.
References
- 1. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. US7482476B2 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 4. cionpharma.com [cionpharma.com]
- 5. This compound | 82104-74-3 Supplier in India [punagri.com]
- 6. myexperiment.org [myexperiment.org]
- 7. scribd.com [scribd.com]
- 8. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 9. WO2005111010A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield and purity of 5-Cyanophthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Cyanophthalide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 5-carboxyphthalide (B1580894).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete conversion of 5-carboxyphthalide to the acid chloride intermediate. | - Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess.[1]- Add a catalytic amount of DMF to facilitate the reaction.[1][2]- Increase the reaction time or temperature as per the protocol.[1][3] |
| Incomplete amidation of the acid chloride or ester intermediate. | - For reactions with ammonia, ensure a sufficiently alkaline pH is reached and maintained.[4]- When using alkylamines, control the temperature to prevent side reactions.[2] | |
| Inefficient dehydration of the amide intermediate. | - Use a suitable dehydrating agent such as thionyl chloride, phosphorus oxychloride, or triphosgene.[1][4]- Ensure anhydrous conditions during the dehydration step. | |
| Loss of product during work-up and purification. | - Optimize the recrystallization solvent and procedure to minimize solubility losses.- Carefully control the pH during aqueous washes to prevent hydrolysis of the lactone ring.[5] | |
| Low Purity of this compound | Presence of unreacted 5-carboxyphthalide. | - Improve the efficiency of the initial chlorination step (see "Low Yield" section).- Purify the crude product by recrystallization from a suitable solvent like toluene (B28343) or acetonitrile (B52724).[1][6] |
| Formation of terephthalic acid and diphthalide impurities.[3][7] | - Start with high-purity 5-carboxyphthalide.[3]- A specific purification process involves dissolving the crude product in DMF, filtering to remove insoluble impurities, and then recrystallizing from methanol (B129727).[3][7] | |
| Hydrolysis of the cyano group or lactone ring. | - Avoid strongly acidic or basic conditions during work-up, especially at elevated temperatures.[5]- Ensure the final product is thoroughly dried and stored in a moisture-free environment. | |
| Reaction Stalls or Proceeds Slowly | Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. Recommended temperatures for various steps are often in the range of 60-135°C.[1][3][8] |
| Poor quality of reagents or solvents. | - Use freshly distilled or high-purity anhydrous solvents.[3]- Verify the quality of starting materials and reagents. | |
| Insufficient mixing in a heterogeneous reaction mixture. | - Ensure vigorous stirring, especially when dealing with suspensions of starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most frequently cited starting material for the synthesis of this compound is 5-carboxyphthalide.[1][3][4][6][8] This intermediate is typically converted to this compound in a multi-step process.
Q2: What are the key steps in the synthesis of this compound from 5-carboxyphthalide?
A2: The synthesis generally involves three main steps:
-
Formation of an activated intermediate: 5-carboxyphthalide is reacted with a chlorinating agent (like thionyl chloride) to form 5-chlorocarbonylphthalide.[1][2]
-
Amidation: The activated intermediate is then reacted with an amine source (such as ammonia, an alkylamine, or hydroxylamine) to form a 5-carbamoylphthalide derivative.[1][2]
-
Dehydration: The resulting amide is dehydrated to yield this compound.[1][2] Some methods combine these into a "one-pot" procedure to improve efficiency.[8]
Q3: What are the major impurities I should be aware of, and how can I remove them?
A3: Common impurities include unreacted 5-carboxyphthalide, terephthalic acid, and diphthalide derivatives.[3][7] These impurities can interfere with subsequent reactions and reduce the final product's yield and purity.[7] A recommended purification method involves dissolving the crude this compound in dimethylformamide (DMF), filtering off the insoluble impurities, and then recrystallizing the product from a solvent like methanol or toluene.[3][7] This process has been shown to increase purity to 99.5-99.9%.[3]
Q4: Which solvents are recommended for the synthesis and purification?
A4: Aprotic organic solvents are generally used for the reaction steps. These include toluene, tetrahydrofuran (B95107) (THF), sulfolane, and acetonitrile.[1][3] For purification, recrystallization from toluene, acetic acid, or acetonitrile is common.[1][6][9] A combination of DMF for dissolving the crude product followed by recrystallization from methanol is also effective for removing specific impurities.[3]
Q5: Are there alternative, more environmentally friendly synthesis routes?
A5: Yes, an alternative synthesis has been developed to avoid the use of environmentally detrimental cyanides.[10] This particular route is a three-step process. While many common methods start with 5-carboxyphthalide, historical methods have also used 5-aminophthalide, which is converted to this compound via a diazotization reaction followed by a reaction with CuCN.[1][11]
Data on Yield and Purity
The following tables summarize quantitative data from various synthetic methods for this compound.
Table 1: Comparison of Yields from Different Synthetic Protocols
| Starting Material | Key Reagents | Overall Yield | Reference |
| 5-Carboxyphthalide | Thionyl chloride, Hydroxylamine (B1172632) | ~80% | [1] |
| 5-Carbamylphthalide | Thionyl chloride, DMF | 80% | [2] |
| 5-Carboxyphthalide | Thionyl chloride, Sulfamide (B24259) | >70% | [8] |
| 5-Carboxyphthalide | Ethyl polyphosphate, Ammonium carbonate | 89-95% | [6] |
| 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline | Thionyl chloride, DMF | 75% | [9] |
Table 2: Purity Levels Achieved by Different Purification Methods
| Purification Method | Achieved Purity (HPLC) | Reference |
| Recrystallization from toluene | 99% | [1] |
| Dissolving in DMF, filtration, recrystallization from methanol | 99.5% - 99.9% | [3] |
| Purification using acetonitrile | 99.59% (GC) | [6] |
| Recrystallization from acetic acid or toluene | 92% (initial), analytical purity after recrystallization | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Carboxyphthalide via Hydroxamyl Phthalide (B148349) [1]
-
Synthesis of 5-Chlorocarbonyl Phthalide:
-
In an inert nitrogen atmosphere, add 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml) to a flask.
-
Heat the mixture under reflux at 60°C for 3-5 hours.
-
Cool the system to room temperature and evaporate under vacuum to obtain a residue.
-
Add toluene (3 x 100 ml) to the residue to obtain a solid, which is then taken up in tetrahydrofuran (500 ml). This solution contains 5-chlorocarbonyl phthalide with approximately 98% purity.
-
-
Synthesis of 5-Hydroxamyl Phthalide:
-
React the 5-chlorocarbonyl phthalide solution with hydroxylamine in an aprotic organic solvent like THF or toluene at a temperature of 0 to 20°C.
-
-
Dehydration to this compound:
-
Add 5-hydroxamyl phthalide (2 g, 0.01 mol) to a flask with thionyl chloride (15 ml).
-
Heat the mixture under reflux at 80°C for 6 hours until a light yellow solution is formed.
-
Evaporate under vacuum to leave a residue.
-
Take up the residue with toluene (20 ml), heat to reflux, and allow the product to precipitate.
-
Filter the solid to obtain this compound (1.5 g, 91% molar yield) with a purity of 99% by HPLC.
-
Protocol 2: One-Pot Synthesis from 5-Carboxyphthalide using Sulfamide [8]
-
Dissolve 5-carboxyphthalide in a suitable solvent such as sulfolane.
-
Add 1.0 to 1.2 equivalents of sulfamide and a dehydrating agent like thionyl chloride.
-
Heat the reaction mixture to approximately 120-150°C.
-
After the reaction is complete, isolate the this compound by adding water, which will cause the product to crystallize.
-
Filter the crystals and wash them with water.
-
Further purification can be done by recrystallization if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. myexperiment.org [myexperiment.org]
- 4. allindianpatents.com [allindianpatents.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2005111010A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. A new alternative synthesis of this compound, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
Removal of terephthalic acid impurity from 5-Cyanophthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of terephthalic acid impurity from 5-Cyanophthalide.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove terephthalic acid from this compound?
A1: this compound is a key intermediate in the synthesis of citalopram, a widely used antidepressant.[1][2] The presence of impurities such as terephthalic acid can interfere with subsequent reaction steps, leading to a decrease in the yield and purity of the final active pharmaceutical ingredient (API).[1][3] Ensuring high purity of this compound is essential for meeting the stringent quality specifications required for pharmaceutical applications.[1]
Q2: What are the common methods for removing terephthalic acid from this compound?
A2: The most common methods leverage the differential solubility of this compound and terephthalic acid in various solvents. Key techniques include:
-
Solvent Extraction and Filtration: Dissolving the crude product in a solvent in which this compound is soluble but terephthalic acid is not, followed by filtration. Dimethylformamide (DMF) is often used for this purpose.[1][3]
-
Recrystallization: Purifying the crude this compound by recrystallizing it from a suitable solvent system, such as methanol (B129727) or toluene (B28343).[1][4]
-
Aqueous Basic Wash: Treating a solution of the crude product with a basic aqueous solution to convert the acidic terephthalic acid into its more water-soluble salt, which can then be separated.
-
Purification of the Precursor (5-Carboxyphthalide): Purifying the precursor, 5-carboxyphthalide (B1580894), before its conversion to this compound can be a highly effective strategy. This often involves selective precipitation of the sodium salt of 5-carboxyphthalide, leaving terephthalic acid behind.[2][5]
Q3: How can I monitor the purity of my this compound sample during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of this compound and quantifying the amount of residual terephthalic acid.[6] Gas Chromatography (GC) can also be employed for the determination of phthalic acid isomers.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of terephthalic acid remain after a single purification step. | Insufficient solvent volume used for washing or recrystallization. | Increase the solvent-to-solute ratio during the washing or recrystallization process to ensure complete dissolution of the desired compound and effective removal of the impurity. |
| The chosen solvent is not optimal for differential solubility. | Refer to the solvent solubility data to select a more appropriate solvent or a solvent mixture that maximizes the solubility of this compound while minimizing the solubility of terephthalic acid. | |
| Incomplete conversion of terephthalic acid to its salt during a basic wash. | Ensure the pH of the aqueous phase is sufficiently basic to deprotonate the carboxylic acid groups of terephthalic acid. Consider using a stronger base or increasing the reaction time. | |
| Low recovery of this compound after purification. | Co-precipitation of this compound with terephthalic acid. | Optimize the cooling rate during recrystallization. A slower cooling rate can lead to the formation of purer crystals. |
| This compound is partially soluble in the washing solvent. | Use a minimal amount of cold solvent for washing the purified crystals to reduce product loss. | |
| Product loss during filtration or transfer steps. | Ensure careful handling and transfer of materials. Use appropriate filter paper porosity to avoid passing of fine crystals. | |
| The purified this compound is discolored. | Presence of other organic impurities or tars. | Consider treating a solution of the crude material with activated carbon before filtration to adsorb colored impurities.[5] |
| Thermal degradation of the product. | Avoid prolonged exposure to high temperatures during purification steps. Use a rotary evaporator under reduced pressure for solvent removal at lower temperatures. |
Data Presentation
Table 1: Solubility of Terephthalic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | 0.0017[8] |
| Water | 150 | 0.24[8] |
| Water | 200 | 1.7[8] |
| Methanol | 25 | 0.1[8] |
| Methanol | 150 | 3.1[8] |
| Dimethylformamide (DMF) | 25 | 7.4[8] |
| Dimethyl Sulfoxide (DMSO) | 25 | 20.0[8] |
This table summarizes the solubility of the impurity, terephthalic acid, in common solvents, which is a critical parameter for designing an effective purification strategy.
Experimental Protocols
Protocol 1: Purification of Crude this compound via Solvent Extraction and Recrystallization
This protocol is adapted from a method that has been shown to increase the purity of this compound to between 99.5% and 99.9%.[1][3]
Materials:
-
Crude this compound containing terephthalic acid impurity
-
Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Filter funnel and flask
-
Crystallization dish
-
Heating mantle with magnetic stirrer
Procedure:
-
Dissolution in DMF: In a fume hood, dissolve the crude this compound in a minimal amount of DMF at room temperature.
-
Filtration: Filter the solution to remove any insoluble material, which will primarily be terephthalic acid.
-
Solvent Exchange with Toluene: Add toluene to the filtrate.
-
Distillation: Distill off the DMF. The residue will contain the this compound.
-
Recrystallization from Methanol: Dissolve the resulting residue in a minimum amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified this compound.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 2: Purification of 5-Carboxyphthalide (Precursor) via Selective Salt Precipitation
This protocol focuses on purifying the precursor to this compound, which can prevent the carry-over of terephthalic acid into the final product.
Materials:
-
Crude 5-Carboxyphthalide containing terephthalic acid and other impurities
-
Sodium acetate (B1210297) or sodium propionate (B1217596)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Filter funnel and flask
Procedure:
-
Reaction with Sodium Salt: Suspend the crude 5-carboxyphthalide in water.
-
Heating: Add sodium acetate or sodium propionate and heat the mixture to 65-75°C.[2] At this temperature, the sodium salt of 5-carboxyphthalide will dissolve, while insoluble impurities like diphthalide and organic tars can be removed.[2]
-
Hot Filtration: Filter the hot solution to remove the insoluble impurities.
-
Precipitation: Allow the filtrate to cool to room temperature. The sodium salt of 5-carboxyphthalide, which is substantially free of terephthalic acid, will precipitate.[2]
-
Isolation: Collect the precipitated sodium 5-carboxyphthalide by filtration and wash with cold water. This purified intermediate can then be used in the synthesis of high-purity this compound.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for high terephthalic acid impurity.
References
- 1. myexperiment.org [myexperiment.org]
- 2. allindianpatents.com [allindianpatents.com]
- 3. scribd.com [scribd.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP1321464A1 - Process for the preparation of this compound and intermediates useful therein - Google Patents [patents.google.com]
- 6. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 5-Cyanophthalide Grignard reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions with 5-cyanophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a this compound Grignard reaction?
Low yields in this reaction are typically attributed to one or more of the following factors:
-
Presence of Moisture: Grignard reagents are highly reactive with water. Even trace amounts of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the this compound.[1][2][3]
-
Inaccurate Grignard Reagent Concentration: The molarity of commercially available Grignard reagents can vary, and self-prepared reagents require accurate concentration determination. Using an incorrect amount of the Grignard reagent can lead to incomplete reaction or an increase in side products.
-
Poor Quality of Magnesium: The surface of magnesium turnings can oxidize over time, rendering them less reactive.[4] Using dull or oxidized magnesium can hinder the formation of the Grignard reagent itself.
-
Side Reactions: Several side reactions can compete with the desired reaction, including double addition to the phthalide, enolization, and reduction.[5][6]
-
Impure this compound: The presence of impurities in the this compound starting material, such as terephthalic acid or diphthalide derivatives, can interfere with the reaction and lower the yield of the desired product.[7][8]
Q2: How can I ensure my reaction is completely anhydrous?
To maintain anhydrous conditions, the following steps are crucial:
-
Glassware: All glassware should be thoroughly dried in an oven at a high temperature (e.g., 130°C) overnight and cooled in a desiccator immediately before use.[9][10] Assembling the apparatus while hot and flushing with an inert gas like argon or nitrogen can help prevent atmospheric moisture from contaminating the system.
-
Solvents: Use anhydrous solvents. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are common choices for Grignard reactions.[3] These should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle of anhydrous solvent.
-
Starting Materials: Ensure that the this compound and the halide used to generate the Grignard reagent are dry.
Q3: My Grignard reaction is sluggish or fails to initiate. What should I do?
Difficulty in initiating the Grignard reaction is often due to an oxide layer on the magnesium surface. Here are some activation methods:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (taking care not to break the flask) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[11] The reaction of these activators with magnesium helps to clean the surface.
-
Initiation with a Pre-formed Reagent: Add a small amount of a previously prepared Grignard reagent to initiate the reaction.
Q4: How do I accurately determine the concentration of my Grignard reagent?
Titration is the most reliable method to determine the active concentration of a Grignard reagent.[9][12][13][14][15] A common method involves using a known amount of an indicator, such as iodine or diphenylacetic acid, which reacts stoichiometrically with the Grignard reagent, producing a distinct color change at the endpoint.[9][15]
Q5: What are the primary side reactions to consider with this compound, and how can they be minimized?
This compound is a lactone (a cyclic ester). The primary side reaction of concern is the double addition of the Grignard reagent.[6][16]
-
First Addition (Desired): The Grignard reagent adds to the carbonyl group of the lactone, leading to a ring-opened intermediate.[16]
-
Second Addition (Side Reaction): If excess Grignard reagent is present or the reaction temperature is too high, a second equivalent of the Grignard reagent can add to the ketone intermediate formed after the initial ring-opening, leading to an undesired tertiary alcohol.[17]
To minimize this side reaction, consider the following:
-
Stoichiometry: Use a carefully measured amount of the Grignard reagent (ideally 1.0 to 1.1 equivalents), based on a prior titration.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to control the reactivity and favor the mono-addition product.[11][17]
-
Reverse Addition: Add the this compound solution slowly to the Grignard reagent to maintain a low concentration of the substrate.
Troubleshooting Guides
Guide 1: Low Yield Troubleshooting Workflow
This workflow provides a step-by-step approach to diagnosing and resolving low yields.
Caption: Troubleshooting workflow for low Grignard reaction yields.
Data Presentation
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reagent Quality | Oxidized Magnesium | Activate with iodine or 1,2-dibromoethane. | Improved reaction initiation and rate. |
| Wet Solvents/Reagents | Use freshly dried solvents and ensure starting materials are anhydrous. | Reduced quenching of the Grignard reagent, leading to a higher effective concentration. | |
| Stoichiometry | Inaccurate Grignard Concentration | Titrate the Grignard reagent before use. | Precise control over reagent equivalents, minimizing side reactions and unreacted starting material. |
| Temperature | High Reaction Temperature | Maintain low temperatures (e.g., -78°C to 0°C). | Increased selectivity for the mono-addition product over the double-addition byproduct. |
| Addition Rate | Rapid Addition of Reagent | Add the Grignard reagent or substrate dropwise over an extended period. | Better temperature control and reduced formation of side products. |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
This protocol provides a method for determining the concentration of a Grignard reagent.[9][13]
Materials:
-
Dry glassware (vials, syringes)
-
Anhydrous THF
-
Lithium chloride (LiCl), dried
-
Iodine (I₂)
-
Grignard reagent solution
Procedure:
-
Prepare the Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[13]
-
Cool the Solution: Cool the dark brown iodine solution to 0°C in an ice bath.[13]
-
Titration: Slowly add the Grignard reagent dropwise to the stirred iodine solution using a 1 mL syringe.
-
Endpoint: The endpoint is reached when the solution turns from light yellow to colorless.[13]
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint and the initial moles of iodine. The reaction is 1:1 for alkyl and aryl Grignard reagents.
-
Molarity (M) = Moles of I₂ / Volume of Grignard reagent (L)
-
-
Repeat: Perform the titration at least twice and average the results for accuracy.[13]
Visualizations
Diagram 1: this compound Grignard Reaction Pathway
This diagram illustrates the reaction of a Grignard reagent (R-MgX) with this compound, showing both the desired mono-addition product and the potential double-addition side product.
Caption: Reaction of this compound with a Grignard reagent.
References
- 1. quora.com [quora.com]
- 2. How does water affect Grignard reagents? | Filo [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. myexperiment.org [myexperiment.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. How do you titrate Grignard reagents? | Filo [askfilo.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 17. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Optimizing 5-Carboxyphthalide to 5-Cyanophthalide Conversion
Welcome to the technical support center for the synthesis of 5-cyanophthalide from 5-carboxyphthalide (B1580894). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the common synthetic routes for converting 5-carboxyphthalide to this compound?
A1: The conversion of 5-carboxyphthalide to this compound typically proceeds through a two-step process:
-
Amide Formation: The carboxylic acid group of 5-carboxyphthalide is first converted into an amide or a related intermediate.
-
Dehydration: The resulting amide is then dehydrated to yield the corresponding nitrile, this compound.[1][2][3]
Several methods exist for achieving this transformation, including multi-step procedures involving the isolation of intermediates and more streamlined one-pot syntheses.[4][5]
Troubleshooting Common Issues
Q2: My reaction yield is low. What are the potential causes and solutions?
A2: Low yields can arise from several factors throughout the synthetic process. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Amide Formation:
-
Problem: The initial conversion of the carboxylic acid to the amide may be inefficient.
-
Solution: Ensure the complete conversion of 5-carboxyphthalide to a more reactive intermediate, such as an acid chloride, before amidation.[1][6] The use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is common.[1][6] Subsequently, the reaction with ammonia (B1221849) or a primary amine should be carried out under optimal conditions.[1]
-
-
Ineffective Dehydration:
-
Problem: The dehydration of the amide intermediate to the nitrile is a critical step, and incomplete conversion will lower the final product yield.
-
Solution: Employ a suitable dehydrating agent. Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) are effective reagents for this step.[1][7] The reaction is often carried out at reflux temperature in a suitable solvent.[7]
-
-
Side Reactions and Impurity Formation:
-
Problem: The formation of byproducts such as terephthalic acid and diphthalide derivatives can consume starting material and reduce the yield of the desired product.[4]
-
Solution: Optimize reaction conditions to minimize side reactions. Purification of the crude this compound is also crucial to remove these impurities.[4][8]
-
-
Suboptimal Reagents in One-Pot Synthesis:
-
Problem: In one-pot procedures, the choice of reagents is critical for success.
-
Solution: A one-pot synthesis may involve reacting 5-carboxyphthalide with a dehydrating agent and a sulfonamide, such as sulfamide.[5][9] Ensure the appropriate stoichiometry and reaction conditions for these specific reagents.
-
Q3: I am observing significant impurities in my final product. How can I improve the purity of this compound?
A3: Achieving high purity is essential, especially for pharmaceutical applications. Common impurities include terephthalic acid and diphthalide derivatives.[4]
-
Purification Strategy: A common and effective purification method involves dissolving the crude this compound in dimethylformamide (DMF), followed by filtration to remove insoluble impurities. The product can then be precipitated or recrystallized from a suitable solvent system, such as toluene (B28343) and methanol.[4][8] This process can significantly increase the purity to levels of 99.5% to 99.9%.[4]
Q4: What are the recommended reaction conditions for the key steps?
A4: Optimal reaction conditions can vary depending on the specific synthetic route chosen. Below are tables summarizing typical conditions for the main approaches.
Data Presentation: Reaction Condition Tables
Table 1: Two-Step Synthesis via Acid Chloride and Amide Intermediate
| Step | Reagents & Solvents | Temperature (°C) | Reaction Time | Molar Yield (%) | Purity (%) |
| 1. Acid Chloride Formation | 5-carboxyphthalide, Thionyl chloride (SOCl₂), cat. Dimethylformamide (DMF) in Toluene | Reflux (approx. 60-80°C) | 1 - 5 hours | ~91% (for acid chloride) | ~98% (for acid chloride) |
| 2. Amidation | 5-chlorocarbonyl phthalide (B148349), Ammonia (aq. NH₄OH) or Alkylamine (e.g., t-butylamine) in THF/Water | 0 - 25°C | 30 min - overnight | 87 - 97% | - |
| 3. Dehydration | 5-carbamoylphthalide, Thionyl chloride (SOCl₂) in Toluene with cat. DMF | 75 - 80°C | 6 hours | ~80% | >99% after recrystallization |
Data compiled from multiple sources.[6][7]
Table 2: Synthesis via Hydroxamyl Phthalide Intermediate
| Step | Reagents & Solvents | Temperature (°C) | Reaction Time | Molar Yield (%) | Purity (%) |
| 1. Acid Chloride Formation | 5-carboxyphthalide, Thionyl chloride (SOCl₂), cat. DMF | Reflux (approx. 60°C) | 3 - 5 hours | ~91% | ~98% |
| 2. Hydroxamyl Phthalide Formation | 5-chlorocarbonyl phthalide, Hydroxylamine in THF/Toluene | 0 - 20°C | - | ~92% | ~99% |
| 3. Dehydration | 5-hydroxamyl phthalide, Thionyl chloride (SOCl₂) | Reflux (approx. 80°C) | 6 hours | ~91% | ~99% |
Data compiled from a specific patented process.[7]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via 5-Carbamoylphthalide
Step A: Synthesis of 5-Chlorocarbonyl Phthalide
-
In a reaction vessel under an inert nitrogen atmosphere, suspend 5-carboxyphthalide (50 g, 0.2806 mole) in toluene.
-
Add thionyl chloride (125 ml, 1.71 mole) and a catalytic amount of dimethylformamide (0.5 ml).
-
Heat the mixture to reflux (approximately 60°C) for 3-5 hours.[7]
-
After cooling to room temperature, evaporate the solvent under vacuum to obtain a residue.
-
Add toluene (3 x 100 ml) and subsequently remove it to eliminate excess thionyl chloride.
-
Dissolve the resulting solid in tetrahydrofuran (B95107) (THF) to obtain a solution of 5-chlorocarbonyl phthalide.[7]
Step B: Synthesis of 5-Carbamoylphthalide
-
In a separate flask, prepare a solution of ammonium (B1175870) hydroxide (B78521) in ice water.
-
Add the solution of 5-chlorocarbonyl phthalide (from Step A) to the ammonium hydroxide solution while stirring.
-
Continue stirring for approximately 30 minutes.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield 5-carbamoylphthalide.[6]
Step C: Synthesis of this compound
-
Suspend dry 5-carbamoylphthalide (36 g, 0.2 mole) in toluene (600 mL).
-
Add thionyl chloride (36 g, 0.3 mole) and a catalytic amount of DMF (2 mL).
-
Heat the reaction mixture at 75°C for 6 hours.[6]
-
Distill off a portion of the toluene (100 mL) and cool the remaining solution to room temperature to allow for crystallization.
-
Filter the crystals, wash with toluene and water, and then recrystallize from toluene to obtain pure this compound.[6]
Visualizations
Diagram 1: General Synthetic Pathway
Caption: General two-step conversion of 5-carboxyphthalide to this compound.
Diagram 2: Experimental Workflow for Purification
Caption: Purification workflow for crude this compound.
References
- 1. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. CZ300408B6 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]
- 4. myexperiment.org [myexperiment.org]
- 5. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Identifying and minimizing side reactions in 5-Cyanophthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Cyanophthalide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesis, and how can they be identified?
A1: The most frequently encountered impurities during the synthesis of this compound are unreacted starting materials and side products formed during the reaction.[1][2] The primary impurities to monitor are:
-
Terephthalic Acid : This is often the initial starting material for the synthesis of the 5-carboxyphthalide (B1580894) precursor. Its presence in the final product indicates an incomplete initial reaction.
-
5-Carboxyphthalide : This is the direct precursor for most this compound syntheses. Its presence suggests incomplete conversion during the amidation or dehydration steps.
-
Diphthalide Derivatives : These are side products that can form during the synthesis of 5-carboxyphthalide from terephthalic acid.[1][2]
-
5-Carbamoylphthalide (or other amide intermediates) : This intermediate may be present if the final dehydration step is incomplete.
These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), with purity levels of the final product expected to be in the range of 99.5% to 99.9%.[1][2] Infrared (IR) spectroscopy can also be useful, with characteristic peaks for the nitrile group (C≡N) around 2231 cm⁻¹ and the lactone carbonyl group (C=O) around 1757 cm⁻¹.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting steps:
-
Incomplete Conversion of Intermediates : Ensure each step of the reaction goes to completion. For the conversion of 5-carboxyphthalide to an amide intermediate, and subsequently to the nitrile, reaction times of 3 to 5 hours at reflux are often required.[1] Monitoring the reaction by HPLC is recommended to ensure the disappearance of the starting material.
-
Suboptimal Reagent Stoichiometry : The molar ratios of your reagents are critical. For the dehydration of the amide intermediate, a suitable excess of the dehydrating agent (e.g., thionyl chloride) is necessary.
-
Hydrolysis of Intermediates or Product : The phthalide (B148349) lactone ring and the nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures during workup. Ensure that the pH is controlled during aqueous washes and that the reaction is kept anhydrous during the chlorination and dehydration steps.
-
Mechanical Losses During Purification : Significant amounts of product can be lost during filtration and recrystallization. Ensure complete transfer of solids and use minimal amounts of cold solvent for washing crystals to prevent the product from dissolving. The purification process itself, while crucial for high purity, can impact the overall yield. A well-optimized process can still achieve high yields of 90% to 95%.[1]
Q3: I am observing the formation of diphthalide derivatives. What reaction conditions favor this side reaction and how can it be minimized?
A3: Diphthalide derivatives are known impurities that can arise during the synthesis of the 5-carboxyphthalide precursor from terephthalic acid.[1][2] These impurities, if not removed, can interfere with subsequent reactions and lower the yield and purity of the final this compound.[2]
To minimize the formation and carryover of these impurities:
-
Control of Reaction Temperature : During the formation of 5-carboxyphthalide from terephthalic acid, paraformaldehyde, and oleum (B3057394) or sulfur trioxide, strict temperature control is crucial.[1][3] Overheating can lead to the formation of undesired side products.
-
Purification of 5-Carboxyphthalide : It is critical to purify the 5-carboxyphthalide intermediate before proceeding to the next step. A process involving dissolving the crude material in water with a base (like sodium acetate (B1210297) or sodium propionate) at 65-75°C can be used to filter out insoluble diphthalide and tars.[3] The purified sodium salt of 5-carboxyphthalide can then be precipitated by cooling.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of terephthalic acid in the final product. | Incomplete initial synthesis of 5-carboxyphthalide. | Optimize the reaction conditions for the synthesis of 5-carboxyphthalide from terephthalic acid, ensuring adequate reaction time and temperature.[1][3] Purify the 5-carboxyphthalide intermediate thoroughly before use. |
| Presence of 5-carbamoylphthalide in the final product. | Incomplete dehydration of the amide intermediate. | Increase the reaction time or temperature (e.g., reflux for 3-5 hours).[1] Ensure the dehydrating agent (e.g., thionyl chloride) is active and used in sufficient quantity. The reaction can be monitored by HPLC to confirm completion. |
| Product discoloration (yellow or brown). | Presence of organic tars or other colored impurities. | Treat the crude product with activated charcoal during recrystallization.[1] A common procedure is to dissolve the crude this compound in hot DMF, add charcoal, stir, and filter before proceeding with crystallization.[1] |
| Difficulty in crystallizing the final product. | Presence of impurities that inhibit crystallization; incorrect solvent system. | Ensure high purity of the crude product before attempting crystallization. The most common and effective purification involves dissolving the crude material in DMF, followed by precipitation and recrystallization from solvents like toluene (B28343) and methanol (B129727).[2] |
Quantitative Data Summary
The following tables summarize typical yields and purity data reported for this compound synthesis.
Table 1: Purity and Yield of this compound and Intermediates
| Compound | Purity (%) | Yield (%) | Notes |
| 5-Carboxyphthalide | 98% | - | Synthesized from terephthalic acid.[1] |
| 5-Acetamidophthalide | 99% | - | Intermediate in one synthetic route.[1] |
| Crude this compound | 99.5% | - | After initial synthesis and workup.[1] |
| Purified this compound | 99.8% - 99.99% | 90% - 95% | After recrystallization from DMF/toluene/methanol.[1] |
| This compound (alternative method) | 99.86% | 85% | From 5-Acetamidophthalide.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Carboxyphthalide via an Amide Intermediate
This protocol is a compilation of common steps described in the literature.[1][4]
Step 1: Formation of 5-Chlorocarbonylphthalide (B1609711)
-
Suspend 5-carboxyphthalide (e.g., 53 g, 0.3 mole) in toluene (200 mL).
-
Add thionyl chloride (e.g., 44 g, 0.6 mole) and a catalytic amount of N,N-dimethylformamide (DMF) (1 mL).
-
Heat the mixture at reflux temperature for approximately 3 hours.
-
Cool the mixture to room temperature. The intermediate acid chloride can be precipitated with n-heptane or used directly.
Step 2: Formation of 5-Carbamoylphthalide
-
Prepare a solution of aqueous ammonia (B1221849).
-
Slowly add the solution of 5-chlorocarbonylphthalide from Step 1 to the chilled ammonia solution while stirring. Maintain the pH above 8.
-
Stir the mixture for about 1 hour.
-
Filter the precipitated solid, wash with water, and dry in vacuo to obtain 5-carbamoylphthalide.
Step 3: Dehydration to this compound
-
Suspend the dry 5-carbamoylphthalide (e.g., 36 g, 0.2 mole) in a suitable solvent like toluene (600 mL) or ethylene (B1197577) dichloride.[1][4]
-
Add thionyl chloride (e.g., 36 g, 0.3 mole) and a catalytic amount of DMF (2 mL).
-
Heat the reaction mixture at 75°C or reflux for 3-6 hours.[1][4][5]
-
After the reaction is complete (monitored by HPLC), cool the solution and pour it into water.
-
Separate the organic layer, wash with a sodium carbonate solution and then with water.
-
Dry the organic layer and remove the solvent by distillation to obtain crude this compound.
Protocol 2: Purification of Crude this compound [1][2]
-
Suspend the crude this compound (e.g., 100 g) in DMF (200 mL).
-
Heat the mixture to reflux to dissolve the solid.
-
Add activated charcoal (e.g., 0.5 g) and continue stirring at reflux for 1 hour.
-
Filter the hot mixture and wash the filter cake with a small amount of DMF.
-
Collect the filtrate and distill off the DMF completely under vacuum.
-
Cool the residue to about 40°C and add toluene (150 mL). Stir for 30 minutes.
-
Cool the mixture further to 10-15°C to crystallize the product.
-
Filter the crystals, wash with cold methanol (25 mL), and dry in vacuo to yield highly pure this compound.
Visualizations
Caption: Main synthesis pathway of this compound and common side products.
References
Purification of crude 5-Cyanophthalide by recrystallization in methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Cyanophthalide via recrystallization in methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound typically appears as a white to almost white crystalline powder.[1][2] Its melting point is consistently reported in the range of 198°C to 205°C.[1][3][4][5][6] A lower or broader melting range may indicate the presence of impurities.
Q2: How soluble is this compound in methanol? A2: this compound is described as being slightly soluble in methanol.[5][6][7] This property is ideal for recrystallization, as it should be sparingly soluble at low temperatures but have significantly higher solubility at or near methanol's boiling point.
Q3: What are the common impurities found in crude this compound? A3: Common impurities that can form during the synthesis of this compound include terephthalic acid and diphthalide derivatives.[8][9] These impurities must be removed to achieve the high purity required for pharmaceutical applications.[8]
Q4: Can I use a solvent other than methanol for recrystallization? A4: While methanol is a documented solvent for the recrystallization of this compound[8][9], other solvents might be viable. The compound is also slightly soluble in acetone (B3395972) and chloroform[6][7] and freely soluble in acetonitrile[5]. An ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[10][11] Experimentation may be required to find the optimal solvent or solvent system for your specific needs.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in methanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Excess Solvent: Too much methanol was used, and the solution is not supersaturated upon cooling.[10][12][13][14] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[10][12] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the excess methanol and re-cool.[12][13] 2. Induce Nucleation: a) Scratch the inner wall of the flask with a glass rod at the solution's surface.[10][12][13] b) Add a "seed crystal" of pure this compound to the cooled solution.[10][12][13] |
| The product "oils out" instead of crystallizing. | 1. High Impurity Level: Significant impurities can depress the melting point of the mixture. 2. Rapid Cooling: The solution is cooling too quickly, causing the compound to separate from the solution above its melting point.[12][14][15] | 1. Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot methanol to lower the saturation temperature.[12][13] 2. Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by leaving it on a cooling hotplate or insulating the flask) before moving it to an ice bath.[12] |
| The final yield is very low. | 1. Excess Solvent: A significant amount of the product remains dissolved in the cold mother liquor.[10][13] 2. Premature Filtration: The solution was not cooled sufficiently before filtration, leaving the product in the solution. 3. Excessive Washing: Too much cold solvent was used to wash the collected crystals, re-dissolving some of the product.[10] | 1. Recover from Mother Liquor: Concentrate the filtrate by boiling off some solvent and cool again to obtain a second crop of crystals.[11] 2. Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 20-30 minutes before filtration to maximize crystal formation.[15] 3. Minimize Wash Volume: Use a minimal amount of ice-cold methanol to rinse the crystals.[10] |
| Crystals form too rapidly or appear as a fine powder. | 1. Insufficient Solvent: The solution is too concentrated. 2. Rapid Cooling: The solution was cooled too quickly, leading to rapid precipitation which can trap impurities.[13] | 1. Re-dissolve and Adjust: Reheat the solution to re-dissolve the solid. Add a small amount (1-2 mL) of additional hot methanol.[13] 2. Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.[13] |
| Crystals form in the funnel during hot filtration. | Premature Cooling: The solution cools as it passes through the room-temperature filter funnel, causing the product to crystallize prematurely.[15] | 1. Pre-heat Equipment: Use a stemless funnel and pre-heat it by pouring hot methanol through it just before filtering your solution.[11] 2. Keep Solution Hot: Ensure the solution is at its boiling point just before pouring. Filter in small, quick batches to minimize cooling time in the funnel.[15] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 82104-74-3 | [1][3][4][5][16] |
| Molecular Formula | C₉H₅NO₂ | [1][3][4][16] |
| Molecular Weight | 159.14 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][2][16] |
| Melting Point | 198 - 205 °C | [1][3][4][5][6] |
| Solubility | Slightly soluble in methanol, acetone, chloroform.[5][6][7] | [5][6][7] |
| Purity (Post-Purification) | ≥ 98% up to 99.9% (by HPLC) | [1][8][9][16] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using methanol. Note: This is a representative method. Quantities should be adjusted based on the starting amount of crude material.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and bring the mixture to a gentle boil using a hot plate, stirring continuously.
-
Continue adding small portions of hot methanol until the this compound just completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.[10]
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If there are visible insoluble impurities (like dust or terephthalic acid), perform a hot gravity filtration.
-
Place a filter paper in a stemless funnel and place it on a receiving Erlenmeyer flask. Pre-heat the funnel and flask by pouring a small amount of boiling methanol through it.[11]
-
Quickly pour the hot, dissolved solution through the pre-heated funnel. This step removes insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.[15]
-
-
Collection of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the mother liquor.[10]
-
-
Drying:
-
Dry the crystals thoroughly to remove all traces of methanol. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air dry. For optimal dryness, a vacuum oven can be used.
-
-
Purity Assessment:
-
Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected 198-205°C range indicates high purity. Further analysis can be performed using techniques like HPLC.[1]
-
Visualized Workflow
The following diagram illustrates the troubleshooting workflow for common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [smlabs.org.in]
- 5. 5-Cyano Phthalide | Reliable Chemical Exporter & Manufacturer in Ahmedabad [chemicalsexporter.com]
- 6. This compound | 82104-74-3 [chemicalbook.com]
- 7. cionpharma.com [cionpharma.com]
- 8. myexperiment.org [myexperiment.org]
- 9. scribd.com [scribd.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. homework.study.com [homework.study.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
Technical Support Center: Cost-Effective Synthesis of 5-Cyanophthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing cost-effective synthesis routes for 5-Cyanophthalide.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the cost-effective synthesis of this compound?
A1: The most prevalent and economically viable starting material for the synthesis of this compound is 5-carboxyphthalide (B1580894). Several synthesis routes originating from this compound have been developed to be efficient and high-yielding.
Q2: What are the main synthetic strategies to convert 5-carboxyphthalide to this compound?
A2: The primary strategy involves a two-step process:
-
Conversion of the carboxylic acid group of 5-carboxyphthalide into an intermediate amide (5-carbamoylphthalide).
-
Dehydration of the amide to the corresponding nitrile, yielding this compound.
This conversion can be achieved through various reagents and intermediates, such as an acid chloride or an ester, before amidation. One-pot procedures have also been developed to streamline this process and reduce costs.
Q3: What are the common impurities encountered during the synthesis of this compound, and how can they be removed?
A3: Common impurities include terephthalic acid and diphthalide derivatives. Purification of the crude this compound is crucial for obtaining a high-purity product (99.5%-99.9%). A common purification method involves dissolving the crude product in dimethylformamide (DMF), followed by filtration. The resulting residue can then be treated with toluene (B28343) and recrystallized from methanol (B129727) to effectively remove these impurities.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Many synthetic routes for this compound involve potentially hazardous reagents. For instance, thionyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving ammonia (B1221849) or alkylamines should also be conducted with care due to their toxicity and potential for pressure buildup in sealed vessels. It is essential to consult the safety data sheets (SDS) for all chemicals used and to adhere to standard laboratory safety protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Conversion of 5-Carboxyphthalide to 5-Chlorocarbonyl Phthalide (B148349)
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is carried out under anhydrous conditions as thionyl chloride reacts with water. Use a drying tube or an inert atmosphere (e.g., nitrogen). Extend the reflux time or slightly increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. |
| Degradation of the acid chloride | The 5-chlorocarbonyl phthalide intermediate can be sensitive to moisture and high temperatures. It is often preferable to use the intermediate in the next step without isolation. If isolation is necessary, ensure rapid workup and storage under anhydrous conditions. |
| Insufficient amount of chlorinating agent | Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride). A molar ratio of at least 2:1 of thionyl chloride to 5-carboxyphthalide is often recommended. |
Problem 2: Inefficient Conversion of 5-Chlorocarbonyl Phthalide to 5-Carbamoylphthalide
| Possible Cause | Suggested Solution |
| Low reactivity of the aminating agent | Ensure the ammonia or alkylamine solution is fresh and at the correct concentration. For gaseous ammonia, ensure efficient bubbling through the reaction mixture. The reaction with ammonia is often carried out at elevated temperatures in a pressure reactor to enhance reactivity. |
| Side reactions of the acid chloride | Add the 5-chlorocarbonyl phthalide solution to the ammonia or amine solution slowly and at a low temperature (e.g., 0-5 °C) to minimize side reactions. |
| pH of the reaction mixture | After the addition of the acid chloride, the pH of the mixture will become acidic. Ensure sufficient base is present to neutralize the generated HCl and drive the reaction to completion. |
Problem 3: Incomplete Dehydration of 5-Carbamoylphthalide to this compound
| Possible Cause | Suggested Solution | | Ineffective dehydrating agent | Thionyl chloride in the presence of a catalytic amount of DMF is a commonly used and effective dehydrating agent. Ensure the reagents are of good quality and anhydrous. | | Sub-optimal reaction temperature | The dehydration reaction typically requires heating. A temperature of around 75°C for several hours is often effective. Monitor the reaction progress to determine the optimal time and temperature. | | Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, as water will consume the dehydrating agent. |
Problem 4: Product Purity Issues After Recrystallization
| Possible Cause | Suggested Solution | | Co-precipitation of impurities | If terephthalic acid is a significant impurity, its solubility is low in many organic solvents. A purification step involving dissolving the crude product in a suitable solvent like DMF and filtering off insoluble impurities can be effective before the final recrystallization. | | Inappropriate recrystallization solvent | Experiment with different solvent systems for recrystallization. Methanol and toluene have been reported to be effective for purifying this compound. A mixed solvent system might also provide better separation. | | Insufficient washing of the crystalline product | After filtration, wash the crystals thoroughly with a small amount of cold solvent to remove any residual mother liquor containing impurities. |
Data Presentation
Table 1: Comparison of Different Synthesis Routes for this compound from 5-Carboxyphthalide
| Route | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| Route A: Via Acid Chloride and Amidation | 1. SOCl₂, Toluene, DMF2. NH₃ (aq) | Step 1: 3hStep 2: 0.5h | Step 1: 88Step 2: 97 | >99 | |
| Route B: Via Esterification and Amidation | 1. Ethanol, POCl₃2. NH₃ in Methanol | Step 1: 5hStep 2: 20h | Step 1: 87Step 2: 93 | >99 | |
| Route C: One-Pot with Sulfamide | SOCl₂, Sulfamide, Sulfolane | Not specified | >70 | High | |
| Route D: Via Hydroxylamine | 1. SOCl₂, DMF2. Hydroxylamine | Step 1: 5hStep 2: Not specified | Overall: ~83 | 99 |
Experimental Protocols
Protocol 1: Synthesis of this compound via 5-Chlorocarbonyl Phthalide and 5-Carbamoylphthalide
Step 1: Synthesis of 5-Chlorocarbonyl Phthalide
-
Suspend 5-carboxyphthalide (0.3 mol) in toluene (200 mL).
-
Add thionyl chloride (0.6 mol) and N,N-dimethylformamide (DMF) (1 mL).
-
Heat the mixture at reflux for 3 hours.
-
Cool the mixture to room temperature.
-
Add n-heptane (200 mL) to precipitate the product.
-
Collect the crystals by filtration and wash with heptane (B126788) (100 mL).
-
The resulting 5-chlorocarbonyl phthalide can be used in the next step without further purification.
Step 2: Synthesis of 5-Carbamoylphthalide
-
Dissolve the 5-chlorocarbonyl phthalide (0.1 mol) from the previous step in tetrahydrofuran (B95107) (THF) (100 mL).
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In a separate flask, prepare a solution of ammonium (B1175870) hydroxide (B78521) (50 mL) in ice water (300 mL).
-
Slowly add the 5-chlorocarbonyl phthalide solution to the ammonium hydroxide solution with vigorous stirring, maintaining a low temperature.
-
Stir the mixture for 30 minutes.
-
Collect the precipitated crystals by filtration and wash with water.
-
Dry the product in vacuo.
Step 3: Synthesis of this compound
-
Suspend the dry 5-carbamoylphthalide (0.2 mol) in toluene (600 mL).
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Add thionyl chloride (0.3 mol) and DMF (2 mL).
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Heat the reaction mixture at 75°C for 6 hours.
-
Distill off a portion of the toluene (100 mL).
-
Cool the remaining solution to room temperature to allow for crystallization.
-
Collect the crystals by filtration and wash with toluene and then water.
-
Recrystallize the product from toluene to obtain pure this compound.
Visualizations
Proper handling and storage of 5-Cyanophthalide to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 5-Cyanophthalide to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound.
Issue 1: Visual Changes in the Compound (e.g., color change, clumping)
-
Question: My this compound, which was initially a white to light yellow crystalline powder, has developed a noticeable yellow or brownish tint and is starting to clump together. What could be the cause, and is it still usable?
-
Answer: Discoloration and clumping are often indicators of degradation or contamination. The likely causes include:
-
Exposure to Moisture: this compound can hydrolyze in the presence of water, especially at elevated temperatures. The lactone ring is susceptible to hydrolysis, which could lead to the formation of 5-carboxyphthalide (B1580894) or other related impurities.
-
Exposure to Light: While specific photostability data is not extensively available, many organic compounds are sensitive to light, which can catalyze degradation reactions.
-
Improper Storage Temperature: Storing at elevated temperatures can accelerate degradation processes.[1][2]
-
Contamination: Accidental introduction of impurities, especially strong oxidizing agents, can lead to chemical reactions and discoloration.[3]
Recommended Actions:
-
Isolate the Affected Batch: Do not use the discolored and clumped material in critical experiments until its purity has been verified.
-
Perform Quality Control Checks:
-
Melting Point Determination: A lowered or broadened melting point range compared to the reference value (typically around 201-205°C) suggests the presence of impurities.[2][3][4][5]
-
HPLC Analysis: This is the most effective method to quantify the purity and identify potential degradation products. A well-developed HPLC method can separate this compound from its impurities.
-
-
Decision on Usability: If the purity is confirmed to be within the acceptable range for your application, it may still be usable. However, for sensitive applications, it is advisable to use a fresh, uncompromised batch.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: I am using this compound in a synthesis reaction, but I am observing lower yields, unexpected side products, or a complete failure of the reaction. Could the quality of my this compound be the issue?
-
Answer: Yes, the purity and integrity of this compound are crucial for successful reactions. Inconsistent results can stem from:
-
Presence of Synthetic Impurities: Common impurities from the synthesis of this compound include terephthalic acid and diphthalide derivatives.[6][7] These can interfere with subsequent reactions.
-
Degradation Products: As mentioned previously, hydrolysis or other degradation can introduce new functional groups that may react in unintended ways.
-
Inaccurate Quantification: If the material has absorbed moisture, the actual amount of this compound being used will be less than weighed, leading to incorrect stoichiometry.
Recommended Actions:
-
Purity Verification: Before use, especially for a new or older batch, verify the purity using HPLC or at a minimum, by checking the melting point.
-
Solvent and Reagent Quality: Ensure that all solvents and other reagents used in your experiment are of high purity and anhydrous, where required.
-
Reaction Condition Review: Double-check your experimental setup, reaction temperature, and atmosphere (e.g., inert gas if necessary).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the essential personal protective equipment (PPE) for handling this compound?
-
Q2: What should I do in case of accidental skin or eye contact?
-
A2: For skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] For eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek medical attention in both cases.[3][8]
-
-
Q3: How should I handle spills of this compound?
Storage
-
Q4: What are the ideal storage conditions for this compound?
-
Q5: Is this compound sensitive to humidity?
-
A5: While specific data on hygroscopicity is limited, the presence of a lactone functional group suggests potential sensitivity to moisture, which could lead to hydrolysis. Therefore, it is crucial to store it in a dry environment. Using a desiccator for long-term storage is a good practice.
-
-
Q6: Are there any materials that are incompatible with this compound?
-
A6: Avoid storing this compound with strong oxidizing agents.[3]
-
Degradation and Stability
-
Q7: How stable is this compound under normal laboratory conditions?
-
Q8: What are the likely degradation products of this compound?
-
A8: The primary degradation pathway of concern under improper storage is likely hydrolysis of the lactone ring to form 5-carboxyphthalide. Under thermal stress, decomposition can lead to the release of carbon oxides and nitrogen oxides.[3]
-
-
Q9: How can I check for degradation in my sample?
-
A9: The most reliable method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its impurities/degradation products. A simple, preliminary check is to measure the melting point; a significant depression or broadening of the melting range indicates reduced purity.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅NO₂ |
| Molecular Weight | 159.14 g/mol |
| Appearance | White to light yellow crystalline powder[1][8] |
| Melting Point | 201-205 °C[2][3][4][5] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol[2][4] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | Cool, room temperature[2][4] |
| Atmosphere | Dry, well-ventilated[3][8][9] |
| Light | Avoid direct sunlight[1] |
| Container | Tightly closed container[3][8][9] |
| Incompatibilities | Strong oxidizing agents[3] |
Experimental Protocols
Protocol 1: Purity Assessment by Melting Point
-
Objective: To perform a rapid, preliminary check of the purity of a this compound sample.
-
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (open at one end)
-
-
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).
-
-
Interpretation:
-
A sharp melting range (e.g., within 1-2 °C) close to the literature value (201-205 °C) indicates high purity.
-
A broad or depressed melting range suggests the presence of impurities or degradation products.
-
Protocol 2: Purity and Degradation Analysis by HPLC (General Method)
-
Objective: To quantify the purity of this compound and detect the presence of impurities and degradation products.
-
Instrumentation and Conditions (Illustrative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., around 240 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard to a known concentration.
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Inject the sample solution.
-
Record the chromatogram.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity of the sample by calculating the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Any additional peaks may represent impurities or degradation products.
-
Mandatory Visualizations
Caption: Decision tree for the proper handling and storage of this compound.
References
- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 82104-74-3 [chemicalbook.com]
- 5. This compound 97 82104-74-3 [sigmaaldrich.com]
- 6. myexperiment.org [myexperiment.org]
- 7. scribd.com [scribd.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. leonidchemicals.net [leonidchemicals.net]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Validation & Comparative
Comparative Analysis of Analytical Methods for Purity Assessment of 5-Cyanophthalide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection for Purity Analysis of a Key Pharmaceutical Intermediate.
This guide provides a comparative overview of analytical methodologies for determining the purity of 5-Cyanophthalide, a critical intermediate in the synthesis of antidepressant medications. The primary focus is on a widely utilized High-Performance Liquid Chromatography (HPLC) method, with a comparative look at the potential advantages of Ultra-Performance Liquid Chromatography (UPLC) for enhanced analytical efficiency.
Method Performance Comparison
The selection of an appropriate analytical method is crucial for ensuring the quality and consistency of this compound, thereby impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Below is a summary of a standard HPLC method and a prospective UPLC method, highlighting key performance parameters.
| Parameter | HPLC Method | UPLC Method (Prospective) |
| Principle | Liquid chromatography | Ultra-Performance Liquid Chromatography |
| Instrumentation | Standard HPLC system | UPLC system |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] | Acquity UPLC HSS C18 SB, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | 500 mL HPLC grade water (pH 2.5 with orthophosphoric acid) and 410 mL acetonitrile[1] | 0.01M phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) (gradient elution) |
| Flow Rate | 1.2 mL/min[1] | 0.10 mL/min |
| Detection | UV at 239 nm[1] | UV at 245 nm |
| Injection Volume | 20 µL[1] | Not specified |
| Temperature | Room Temperature[1] | 40°C |
| Purity Achieved | 99.5% to 99.9%[1] | Not specified for this compound |
| Potential Impurities | Terephthalic acid, diphthalide derivatives[1] | 4-Nitro phthalimide, 5-Bromo phthalide (B148349) (impurities in Citalopram from this compound) |
Experimental Protocols
A detailed experimental protocol for the established HPLC method is provided below. This method has been demonstrated to be effective for the routine purity analysis of this compound.
HPLC Method for Purity Analysis of this compound
1. Objective: To determine the purity of this compound and separate it from potential process-related impurities using reverse-phase high-performance liquid chromatography.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
0.45 µm membrane filter
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Prepare a mixture of 500 mL of HPLC grade water, adjusted to a pH of 2.5 with orthophosphoric acid, and 410 mL of acetonitrile.[1]
-
Filtration: Filter the mobile phase through a 0.45 µm membrane filter and sonicate to degas.[1]
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: Ambient (Room Temperature)[1]
-
Detection: UV detector at a wavelength of 239 nm[1]
-
Injection Volume: 20 µL[1]
4. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Perform replicate injections of a standard solution to ensure the system is suitable for the analysis.
-
Check parameters such as tailing factor, theoretical plates, and repeatability of the peak area.
6. Analysis Procedure:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peaks.
7. Calculation of Purity:
-
Calculate the percentage purity of this compound using the area normalization method, assuming the response factors of the impurities are similar to that of the main component.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Method Comparison and Discussion
The established HPLC method provides a reliable and robust approach for the purity assessment of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method accessible in most analytical laboratories. It has been shown to achieve high levels of purity, up to 99.9%, and is capable of separating key process-related impurities such as terephthalic acid and diphthalide derivatives.[1]
While a specific UPLC method for this compound purity is not detailed in the available literature, a UPLC method for the analysis of impurities derived from this compound in the final API, Citalopram, offers insights into a potentially superior approach. UPLC technology utilizes smaller particle size columns (sub-2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption. The UPLC method for Citalopram impurities uses a significantly lower flow rate (0.10 mL/min vs 1.2 mL/min for HPLC) and a shorter column, which would drastically reduce run times and solvent waste.[1] Adopting a UPLC approach for this compound purity analysis could, therefore, offer significant improvements in throughput and operational costs, which are critical considerations in a drug development and manufacturing environment.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
This guide provides a foundational understanding of the analytical methodologies available for the purity assessment of this compound. For method development and validation, further optimization and verification of performance characteristics are essential.
References
Interpreting the NMR Spectra of 5-Cyanophthalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Cyanophthalide, a key intermediate in the synthesis of pharmaceuticals such as the antidepressant citalopram.[1][2] Due to the limited availability of public experimental spectra, this guide utilizes predicted NMR data to facilitate the structural elucidation and quality assessment of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: Predicted ¹H NMR Spectral Data of this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.10 | d | 1.5 |
| H-6 | 7.95 | dd | 8.0, 1.5 |
| H-7 | 7.80 | d | 8.0 |
| H-3 | 5.40 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| C-1 | 170.5 |
| C-7a | 148.0 |
| C-3a | 135.0 |
| C-7 | 130.0 |
| C-4 | 128.5 |
| C-6 | 125.0 |
| C-5 | 118.0 |
| CN | 117.0 |
| C-3 | 70.0 |
Experimental Protocols
Obtaining high-quality NMR spectra is crucial for accurate structural analysis. Below is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound sample
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information for the characterization of this compound:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the cyano (-C≡N) and the lactone carbonyl (C=O) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a typical experimental workflow for its analysis.
Caption: Chemical structure of this compound with atom numbering.
Caption: A simplified workflow for NMR analysis.
References
5-Cyanophthalide vs. Other Phthalide Derivatives: A Comparative Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The phthalide (B148349) scaffold is a privileged structure in organic synthesis, forming the core of numerous natural products and pharmaceutical agents. Among the diverse array of phthalide derivatives, 5-cyanophthalide has emerged as a particularly valuable building block, primarily due to its role as a key intermediate in the synthesis of blockbuster antidepressant drugs like Citalopram (B1669093) and Escitalopram.[1][2][3] This guide provides an objective comparison of this compound with other phthalide derivatives, focusing on their performance in key organic transformations and their potential biological activities. The information presented is supported by experimental data to aid researchers in selecting the optimal phthalide derivative for their synthetic endeavors.
At a Glance: Key Phthalide Derivatives and Their Applications
| Phthalide Derivative | Key Features & Applications |
| This compound | Key intermediate for antidepressants (Citalopram, Escitalopram). The cyano group is a versatile handle for further transformations.[1][2] |
| 5-Bromophthalide (B15269) | Precursor for Citalopram synthesis via Grignard and cyanation reactions. The bromo group allows for cross-coupling reactions. |
| 3-Substituted Phthalides | Found in numerous biologically active natural products. The substituent at the 3-position significantly influences biological activity. |
| Phthalimide (B116566) Derivatives | Possess a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] |
Performance in Key Organic Reactions
The reactivity of the phthalide core can be significantly influenced by the nature and position of substituents on the aromatic ring. This section compares the performance of this compound and other derivatives in two fundamental carbon-carbon bond-forming reactions: the Grignard reaction and the Suzuki-Miyaura cross-coupling.
Grignard Reaction: A Gateway to Complex Molecules
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. In the context of phthalide chemistry, it is instrumental in the synthesis of tertiary alcohols, which are key intermediates in the production of many pharmaceuticals.
Comparative Data: Grignard Reaction of 5-Substituted Phthalides with 4-Fluorophenylmagnesium Bromide
| Phthalide Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Toluene (B28343), -4 to -2°C | 2-(4-fluorobenzoyl)-5-cyanophenyl)methanol | High (not specified) | [5] |
| 5-Bromophthalide | Tetrahydrofuran, <20°C | 2-(4-fluorobenzoyl)-5-bromophenyl)methanol | High (not specified) |
Discussion:
Experimental Protocol: Grignard Reaction of this compound
This protocol is adapted from the synthesis of a Citalopram intermediate.[5]
Materials:
-
This compound
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry Toluene
-
Dry Tetrahydrofuran (THF)
-
20% Aqueous ammonium (B1175870) chloride solution
Procedure:
-
Prepare a solution of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene (0.876 moles), magnesium turnings (1.055 moles), and a crystal of iodine in dry THF (300 mL).
-
Suspend this compound (100g, 0.628 moles) in dry toluene (900 mL) and cool the mixture to -4 to -2°C.
-
Slowly add the prepared Grignard reagent to the this compound suspension.
-
After the reaction is complete, quench the reaction mixture with 100 mL of 20% aqueous ammonium chloride solution.
-
Proceed with standard aqueous work-up and purification to isolate the desired product.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules. 5-Halophthalides, such as 5-bromophthalide, are excellent candidates for this transformation.
Comparative Data: Suzuki-Miyaura Coupling of 5-Bromo-Substituted Aromatics
While specific data for 5-bromophthalide is limited, the following table provides representative yields for the Suzuki coupling of other bromo-aromatic compounds, illustrating the general efficiency of this reaction.
| Bromo-Aromatic Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | High (not specified) | [6][7] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | KOH | Water | >95% | [8] |
Discussion:
The data suggests that bromo-aromatic compounds are generally excellent substrates for Suzuki-Miyaura cross-coupling, affording high yields of the corresponding biaryl products. It is reasonable to expect that 5-bromophthalide would exhibit similar reactivity, making it a valuable building block for the synthesis of more complex phthalide-containing structures. In contrast, this compound is not a suitable substrate for direct Suzuki coupling at the 5-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general procedure and may require optimization for specific substrates.[8]
Materials:
-
Aryl bromide (e.g., 5-bromophthalide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Biological Activity: A Comparison of Phthalide Derivatives
Phthalide derivatives have been reported to exhibit a wide range of biological activities. This section provides a comparative overview of the antifungal properties of different phthalide derivatives.
Comparative Data: Antifungal Activity (MIC values in µg/mL)
| Compound | Candida albicans | Reference |
| N-butylphthalimide | 100 | [9] |
| N-cyclopropylphthalimide | 100 | [9] |
| N-methylphthalimide | 200 | [9] |
| Phthalimide aryl ester 3b | 128 | [10] |
| 3-n-butylphthalide | <50 | [11] |
| Fluconazole (control) | 128 | [10] |
Discussion:
Experimental Workflows and Synthetic Pathways
The synthesis of complex molecules often involves multi-step reaction sequences. The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a cascade reaction involving phthalide derivatives.
Synthesis of Citalopram from this compound
References
- 1. US20080119662A1 - One Spot Synthesis of Citalopram from this compound - Google Patents [patents.google.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. WO2005077927A1 - One pot synthesis of citalopram from this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Certificate of Analysis (COA) Standards for Research-Grade 5-Cyanophthalide
For researchers, scientists, and drug development professionals utilizing 5-Cyanophthalide, a key intermediate in the synthesis of pharmaceuticals like Citalopram, understanding the quality and purity of this compound is paramount.[1][2] The Certificate of Analysis (COA) serves as a critical document outlining the specifications and test results for a specific batch of a chemical. This guide provides a comparative overview of COA standards for research-grade this compound, details the experimental protocols for its analysis, and illustrates key workflows and pathways.
Comparison of Research-Grade this compound Specifications
The quality of this compound can vary between suppliers and grades. High-purity grades are essential for applications where impurities could interfere with subsequent reactions or the biological activity of the final product.[1][3][4] Below is a comparison of typical specifications for standard and high-purity research-grade this compound.
| Parameter | Standard Research Grade | High-Purity Research Grade | Test Method |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Visual |
| Purity by HPLC | ≥ 97%[5][6] | ≥ 99.5%[1][7] | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 201-205 °C[5][6] | 201-205 °C | Melting Point Apparatus |
| Identification | Conforms to reference spectrum/retention time | Conforms to reference spectrum/retention time | FTIR, HPLC |
| Moisture Content | ≤ 0.5% | ≤ 0.3%[7] | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1%[7] | ≤ 0.1%[7] | Gravimetric |
| Single Impurity | Not specified | ≤ 0.2% | HPLC |
| Total Impurities | Not specified | ≤ 0.5% | HPLC |
| Common Impurities | Terephthalic acid, Diphthalide derivatives may be present[1][3] | Terephthalic acid, Diphthalide derivatives controlled to a minimum[1][3] | HPLC |
Experimental Protocols
Accurate and precise analytical methods are crucial for verifying the quality of this compound. The following are detailed protocols for key experiments cited in a typical COA.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method separates, identifies, and quantifies the components in a mixture.
a. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
b. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of HPLC-grade water (adjusted to pH 2.5 with orthophosphoric acid) and acetonitrile (B52724) in a 50:41 ratio.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV at 239 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.
c. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.
d. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time of the main peak is the reference for this compound.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram.
-
Identify and quantify any impurities by their relative retention times and peak areas.
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas.[8][9] The spectrum represents a molecular "fingerprint," making it useful for identification.
a. Instrumentation:
-
Fourier-Transform Infrared Spectrometer.
-
Sample holder (e.g., for KBr pellets or ATR).
b. Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the this compound sample with dry potassium bromide (KBr) in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
c. Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum of this compound. The positions of the major absorption bands should correspond.
d. Characteristic Peaks for this compound:
-
~2231 cm⁻¹: C≡N (Nitrile) stretch.[3]
-
~1757 cm⁻¹: C=O (Lactone) stretch.[3]
-
~3111, 3091 cm⁻¹: C-H (Aromatic) stretch.[3]
-
~2962 cm⁻¹: C-H (Aliphatic) stretch.[3]
-
~1679, 1620 cm⁻¹: C=C (Aromatic ring) stretch.[3]
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes. Below are Graphviz diagrams illustrating the experimental workflow for quality control of this compound and its role in the synthesis of Citalopram.
References
- 1. myexperiment.org [myexperiment.org]
- 2. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 3. myexperiment.org [myexperiment.org]
- 4. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 5. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5 Cyano Phtalide at Best Price - Pharmaceutical and Industrial Intermediate [umabrothers.net]
- 8. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 9. azom.com [azom.com]
Validating the Structure of 5-Cyanophthalide: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical intermediates is a critical step in ensuring the integrity and success of their work. 5-Cyanophthalide, a key building block in the synthesis of pharmaceuticals such as the antidepressant Citalopram, is no exception.[1][2][3] This guide provides a comprehensive comparison of mass spectrometry techniques for the structural validation of this compound, supported by experimental protocols and data presentation.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[4][5] It is an indispensable tool for elucidating the structure of small molecules by providing information about their molecular weight and fragmentation patterns.[6][7][8]
Comparative Analysis of Analytical Techniques
While mass spectrometry is a cornerstone of structural elucidation, it is often used in conjunction with other analytical methods to provide orthogonal data for unambiguous confirmation.[6][9]
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires small sample amounts, can be coupled with separation techniques like GC or LC.[7][8] | Isomers may not be distinguishable without tandem MS, can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡N, C=O). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or molecular weight. |
| X-ray Crystallography | The three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Mass Spectrometry for this compound: A Detailed Look
The validation of this compound's structure using mass spectrometry involves determining its molecular weight and analyzing its fragmentation pattern. The empirical formula of this compound is C₉H₅NO₂[10][11], with a molecular weight of 159.14 g/mol .[10][11]
Ionization Techniques
The choice of ionization technique is crucial for obtaining a mass spectrum that provides the necessary structural information.
| Ionization Technique | Principle | Suitability for this compound | Expected Outcome |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.[12][13] | Suitable for relatively volatile and thermally stable compounds. | A clear molecular ion peak (M+) at m/z 159, along with a rich fragmentation pattern that can be used for structural confirmation.[14] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[5] | Ideal for less volatile or thermally labile compounds, often used with LC-MS.[4] | An intense pseudomolecular ion peak, such as [M+H]⁺ at m/z 160 or [M+Na]⁺ at m/z 182. Fragmentation is typically less extensive than in EI. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then reacts with the analyte molecule to form ions, resulting in less fragmentation than EI.[6] | A "soft" ionization technique that is useful when the molecular ion is not observed with EI. | A strong [M+H]⁺ peak at m/z 160, with minimal fragmentation. |
Experimental Protocol: Mass Spectrometry of this compound
This section outlines a general protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane (B109758) or acetonitrile).[15]
-
If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.[15]
-
Transfer the solution to a 2 mL autosampler vial.[15]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M+) and analyze the fragmentation pattern.
-
Compare the observed spectrum with a reference spectrum from a database, if available.
Visualizing the Process and Data
To better understand the workflow and the expected results, the following diagrams illustrate the experimental process and a theoretical fragmentation pathway for this compound.
Disclaimer: The fragmentation pathway presented is a theoretical representation based on common fragmentation patterns of aromatic compounds containing nitrile and lactone functionalities. Actual fragmentation may vary depending on the specific mass spectrometer and experimental conditions used.
References
- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Impact of High-Purity 5-Cyanophthalide on the Efficacy and Safety of Synthesized Citalopram
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals.
The synthesis of citalopram (B1669093), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), relies on the quality of its starting materials. This guide provides a comprehensive comparison of citalopram synthesized from high-purity 5-Cyanophthalide versus citalopram produced using lower-purity grades of this key intermediate. While direct comparative clinical efficacy studies are not prevalent in publicly available literature, a thorough analysis of the synthetic pathway and the toxicological profiles of potential impurities underscores the critical importance of utilizing high-purity this compound. The presence of impurities can negatively impact the yield and purity of the final active pharmaceutical ingredient (API), potentially altering its therapeutic efficacy and safety profile.
The Synthetic Pathway: A Source of Potential Impurities
The synthesis of citalopram from this compound is a multi-step process that can inadvertently introduce impurities if the starting material is not of sufficient purity. Common impurities found in the synthesis of this compound from 5-carboxyphthalide (B1580894) include terephthalic acid and diphthalide derivatives. These impurities have been shown to interfere with subsequent reaction steps, leading to a decrease in the overall yield and purity of the final citalopram product.[1]
Impact of Impurities on Citalopram Quality
The purity of the final citalopram product is a critical quality attribute that can influence its efficacy and safety. The presence of process-related impurities, even in small amounts, can have unintended pharmacological or toxicological effects.
| Impurity/Parameter | Impact of Low-Purity this compound | Consequence for Citalopram Efficacy & Safety |
| Terephthalic Acid | Increased levels in the final product. | Can cause mild skin and eye irritation.[2] At high doses in animal studies, it has been linked to the formation of bladder calculi, hyperplasia, and tumors.[3] While genotoxicity tests have been negative, its presence is undesirable.[4] |
| Diphthalide Derivatives | Potential for carry-over into the final product. | Limited specific toxicological data is available for diphthalide derivatives. However, the presence of any uncharacterized impurity raises safety concerns. |
| Other Process-Related Impurities | The presence of initial impurities can lead to the formation of additional, unidentified side-products during the synthesis. | Uncharacterized impurities have unknown pharmacological and toxicological profiles, posing a risk to patient safety. |
| Final Citalopram Purity | Lower overall purity of the Active Pharmaceutical Ingredient (API). | A lower purity API may have reduced therapeutic efficacy due to a lower concentration of the active molecule. It also increases the risk of adverse effects from impurities. |
| Yield | Reduced reaction efficiency and lower overall yield of citalopram. | Lower yields increase manufacturing costs and can lead to more complex purification processes, which may themselves introduce new impurities. |
Experimental Protocols
Purity Analysis of Citalopram by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the detection and quantification of citalopram and its impurities.
-
Column: Inertsil ODS 3V (250x4.6 mm; 5 µm particle size) or equivalent C18 column.[2]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.3% diethylamine, pH 4.70) and an organic phase (e.g., a 55:45 v/v mixture of methanol (B129727) and acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector at 225 nm.[2]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing the Synthesis and Efficacy Evaluation
To better illustrate the concepts discussed, the following diagrams outline the synthesis of citalopram, a proposed workflow for comparing its efficacy, and its mechanism of action.
Conclusion
The use of high-purity this compound in the synthesis of citalopram is a critical factor in ensuring the quality, safety, and efficacy of the final drug product. By minimizing the introduction of impurities at the initial stages of synthesis, manufacturers can produce a more pure and consistent active pharmaceutical ingredient. This, in turn, is expected to lead to a more predictable therapeutic effect and a better safety profile for patients. While direct comparative clinical data is scarce, the available chemical and toxicological evidence strongly supports the use of high-purity starting materials in the production of citalopram.
References
- 1. myexperiment.org [myexperiment.org]
- 2. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of mutagenicities of phthalic acid and terephthalic acid using in vitro and in vivo genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivative Synthesis & Advanced Applications
Application Notes and Protocols for the Chemical Modification of the 5-Cyanophthalide Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 5-cyanophthalide core, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below describe key transformations of the cyano and lactone functionalities, providing a foundation for the synthesis of diverse compound libraries for drug discovery programs.
Introduction
This compound is a valuable synthetic intermediate, most notably utilized in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093).[1][2] Beyond its role as a precursor to this well-established antidepressant, the inherent reactivity of its cyano and lactone groups offers numerous opportunities for chemical diversification, enabling the exploration of a wider range of biological activities. Phthalide (B148349) derivatives, in general, have been reported to possess a broad spectrum of bioactivities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4] This document details synthetic routes to modify the this compound core and provides context for the potential biological applications of the resulting derivatives.
Synthesis of the Starting Material: this compound
The primary starting material for the modifications described herein is this compound, which is commonly synthesized from 5-carboxyphthalide (B1580894). The general two-step process involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.
Experimental Protocol: Synthesis of 5-Carbamoylphthalide
A suspension of 5-ethoxycarbonylphthalide (41 g, 0.2 mole) in a 10M solution of ammonia (B1221849) in methanol (B129727) (200 mL) is heated in a pressure reactor at 80°C for 20 hours. After cooling, the reaction mixture is poured onto ice (250 g) and the pH is adjusted to 1 using concentrated hydrochloric acid. The mixture is stirred for 2 hours. The resulting crystalline product is collected by filtration, washed with water (4 x 100 mL), and dried in vacuo to yield 5-carbamoylphthalide.[5]
Yield: 33 g (93%)[5]
Experimental Protocol: Synthesis of this compound
Dry 5-carbamoylphthalide (36 g, 0.2 mole) is suspended in toluene (B28343) (600 mL), and thionyl chloride (36 g, 0.3 mole) is added, followed by N,N-dimethylformamide (DMF) (2 mL). The reaction mixture is heated at 75°C for 6 hours. Toluene (100 mL) is removed by distillation, and the remaining solution is cooled to room temperature. The formed crystals are collected by filtration and washed with toluene (150 mL) and water (100 mL). The product is then recrystallized from toluene.[6]
Yield: 22 g (80%)[6]
Modifications of the Cyano Group
The cyano group at the 5-position of the phthalide core is a key handle for a variety of chemical transformations.
Hydrolysis to Carboxylic Acid
The nitrile can be hydrolyzed to the corresponding carboxylic acid, 5-carboxyphthalide, which can be a useful intermediate for further derivatization, such as esterification or amide bond formation.
Experimental Protocol: Hydrolysis of this compound
Reduction to Amine
The cyano group can be reduced to a primary amine, yielding 5-(aminomethyl)phthalide. This introduces a basic center into the molecule, which can be valuable for modulating pharmacokinetic properties and for further functionalization.
Experimental Protocol: Reduction of this compound
Detailed experimental protocols for the specific reduction of this compound to 5-(aminomethyl)phthalide were not found in the provided search results. However, this transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), or through catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Conversion to Tetrazole
The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097) to form a tetrazole ring, a well-known bioisostere for a carboxylic acid group in medicinal chemistry.[3][7][8]
Experimental Protocol: Synthesis of 5-(1H-tetrazol-5-yl)phthalide
A suspension of this compound (1 mmol), sodium azide (1.2 mmol), and silica (B1680970) sulfuric acid (500 mg, 1 mmol) in DMF (10 mL) is heated to reflux with stirring for 4–12 hours. Upon completion of the reaction, the solid acid catalyst is filtered and washed. The filtrate is evaporated under vacuum, and the crude product is purified by recrystallization or column chromatography on silica gel.[3]
Modification of the Lactone Ring
The lactone ring of the phthalide core is susceptible to nucleophilic attack, most notably by Grignard reagents, leading to a ring-opened intermediate that can be cyclized to form different heterocyclic systems.
Grignard Reaction for the Synthesis of Citalopram
The most prominent modification of the this compound core is its reaction with two different Grignard reagents to form the antidepressant citalopram. This multi-step, one-pot synthesis involves the opening of the lactone ring and subsequent cyclization.[9][10]
Experimental Protocol: One-Pot Synthesis of Citalopram from this compound
A solution of 4-fluorophenylmagnesium bromide is prepared from 4-fluorobromobenzene (153.33 g, 0.876 moles) and magnesium turnings (25.33 g, 1.055 moles) with a catalytic amount of iodine in 300 mL of dry tetrahydrofuran (THF). This Grignard solution is then added to a suspension of this compound (100 g, 0.628 moles) in 900 mL of dry toluene at -4 to -2°C. After the reaction is complete, a second Grignard reagent, 3-(N,N-dimethylamino)propylmagnesium chloride, is added. The reaction mixture is then quenched with an aqueous ammonium (B1175870) chloride solution. The resulting dihydroxy intermediate is not isolated but is cyclized in situ using an acidic workup (e.g., aqueous sulfuric acid) to yield citalopram.[10]
Biological Activity
While the primary biological target of citalopram, a derivative of this compound, is the serotonin transporter (SERT),[1][4][11][12][13] other phthalide derivatives have shown a range of biological activities.
Antifungal Activity
Recent studies have highlighted the potential of phthalide derivatives as antifungal agents. For instance, novel phthalide derivatives incorporating 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties have demonstrated significant inhibitory activity against various phytopathogenic fungi.[9][14][15][16]
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 5b | Valsa mali | 3.96 | [9] |
| 5b | Sclerotinia sclerotiorum | 5.60 | [9] |
| 3-butyl-6-nitro-2-benzofuran-1(3H)-one | Fusarium solani | 6.6 | [14] |
| 3-butyl-6-nitro-2-benzofuran-1(3H)-one | Fusarium oxysporum | 9.6 | [14] |
| 3-butyl-6-nitro-2-benzofuran-1(3H)-one | Fusarium graminearum | 16.0 | [14] |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | Botrytis cinerea | 6.3 | [14] |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | Phytophthora infestans | 5.9 | [14] |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | Valsa mali | 10.0 | [14] |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | Sclerotinia sclerotiorum | 4.5 | [14] |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | Alternaria solani | 8.4 | [14] |
Visualizations
Synthetic Pathways from 5-Carboxyphthalide
Caption: Synthesis of this compound from 5-Carboxyphthalide.
Modifications of the this compound Core
References
- 1. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Phthalide Derivatives containing 1,3,4-Oxadiazole/1,2,4-Triazole Units as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antifungal Activities of 6-Substituted 3-Butylphthalide Derivatives against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phthalide derivatives with antifungal activities against the plant pathogens isolated from the liquid culture of Pestalotiopsis photiniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
Investigating the Biological Activity of 5-Cyanophthalide Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of 5-cyanophthalide analogues, complete with detailed experimental protocols and quantitative data. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Phthalides are a class of bicyclic compounds featuring a fused γ-lactone and benzene (B151609) ring system. The introduction of a cyano group at the 5-position, as seen in this compound, and further structural modifications to create various analogues, have opened avenues for exploring a wide range of biological activities. These analogues have demonstrated potential as anti-inflammatory, anticancer, and enzyme inhibitory agents, making them a compelling scaffold for drug discovery programs.
Data Presentation: Biological Activities of this compound Analogues
The following tables summarize the quantitative data on the biological activities of various this compound analogues and related phthalide (B148349) derivatives.
| Compound ID | Analogue Type | Biological Activity | Assay System | IC50 (µM) | Reference |
| 1a | 6-Benzyloxyphthalide | MAO-A Inhibition | Human recombinant MAO-A | 0.096 | [1] |
| 1b | 6-(4-Trifluoromethylbenzyloxy)phthalide | MAO-B Inhibition | Human recombinant MAO-B | 0.0014 | [1] |
| 2a | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | 0.76 | [1][2] |
| 3a | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Anticancer | Bel-7402 (human liver cancer cell line) | 32.4 | [3][4] |
| 3b | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Anticancer | HT-1080 (human fibrosarcoma cell line) | 25.8 | [3][4] |
| 4a | Phthalimide-alkylamine derivative (TM-9) | Acetylcholinesterase (AChE) Inhibition | Human AChE | 1.2 | [5] |
| 4b | Phthalimide-alkylamine derivative (TM-9) | Butyrylcholinesterase (BuChE) Inhibition | Human BuChE | 3.8 | [5] |
| 4c | Phthalimide-alkylamine derivative (TM-9) | MAO-B Inhibition | Human MAO-B | 2.6 | [5] |
| 5a | Phthalimide-1,3-thiazole derivative (5b) | Anticancer | MCF-7 (human breast cancer cell line) | 0.2 | [6] |
| 5b | Phthalimide-1,3-thiazole derivative (5g) | Anticancer | PC-12 (rat adrenal pheochromocytoma cell line) | 0.43 | [6] |
| 5c | Phthalimide-1,3-thiazole derivative (5k) | Anticancer | MDA-MB-468 (human breast cancer cell line) | 0.6 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound analogues on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Bel-7402, HT-1080, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well plates
-
This compound analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogues.[6][7] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[7]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the ability of this compound analogues to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound analogues (dissolved in DMSO)
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The inhibitory effect of the analogues on NO production is expressed as a percentage of the LPS-stimulated control.
Enzyme Inhibition Assay (Monoamine Oxidase)
This protocol is for determining the inhibitory activity of this compound analogues against monoamine oxidase A (MAO-A) and B (MAO-B).
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) for both MAO-A and MAO-B)
-
This compound analogues (dissolved in DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the MAO enzyme in phosphate buffer.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution and various concentrations of the this compound analogues. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Measurement: Measure the product formation over time using a fluorometric or spectrophotometric plate reader. The rate of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the analogue. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition (e.g., competitive, non-competitive) can be determined by kinetic analysis using varying substrate concentrations.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological investigation of this compound analogues.
Caption: Anti-inflammatory signaling pathways targeted by this compound analogues.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Logical relationship for an enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Cyanophthalide in Developing New Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanophthalide (CAS No. 82104-74-3) is a versatile bifunctional molecule that has garnered significant attention as a valuable building block in the synthesis of a wide array of functional materials.[1] Its unique structure, featuring a reactive phthalide (B148349) ring and a cyano group, allows for diverse chemical modifications, making it a key intermediate in the pharmaceutical and fine chemical industries.[2][3] While its primary application lies in the synthesis of antidepressants such as Citalopram and Escitalopram, its utility extends to the development of novel functional materials, including fluorescent dyes and high-performance polymers.[1][4]
These application notes provide a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the creation of new functional materials. Detailed experimental protocols for its synthesis and potential derivatization are included to facilitate its use in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder with the molecular formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 82104-74-3 | [2] |
| Molecular Formula | C₉H₅NO₂ | [3] |
| Molecular Weight | 159.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 201-205 °C | [3] |
| Solubility | Sparingly soluble in water. Soluble in acetone, chloroform, and methanol. | [3] |
| Purity (typical) | ≥98% (HPLC) | [1] |
Synthesis of this compound
The most common synthetic route to this compound starts from 5-carboxyphthalide (B1580894). Several methods have been developed to achieve this transformation, generally involving the conversion of the carboxylic acid group to a nitrile. Below are detailed protocols for two established methods.
Experimental Protocol 1: Synthesis from 5-Carboxyphthalide via an Amide Intermediate
This two-step method involves the formation of a carbamoyl (B1232498) derivative from 5-carboxyphthalide, followed by dehydration to yield this compound.[5]
Step 1: Synthesis of 5-Carbamoylphthalide
-
Reaction Setup: In a reaction flask equipped with a stirrer and a reflux condenser, suspend 5-carboxyphthalide in toluene (B28343).
-
Chlorination: Add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and add n-heptane to precipitate the acid chloride.
-
Amidation: React the isolated acid chloride with ammonia (B1221849) or a primary amine to form the corresponding amide.
Step 2: Dehydration to this compound
-
Reaction Setup: Dissolve the 5-carbamoylphthalide from the previous step in a suitable solvent such as toluene containing a catalytic amount of DMF.
-
Dehydration: Add a dehydrating agent, such as thionyl chloride (SOCl₂).
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The product, this compound, will precipitate. Collect the solid by filtration, wash with a suitable solvent, and dry. The crude product can be further purified by recrystallization from a solvent like acetic acid or toluene to achieve high purity.[6]
Table 2: Typical Reaction Parameters and Yields for Protocol 1
| Parameter | Value | Reference(s) |
| Starting Material | 5-Carboxyphthalide | [5] |
| Key Reagents | Thionyl chloride, Ammonia/Amine, Toluene, DMF | [5] |
| Reaction Temperature | Reflux | [5] |
| Typical Yield | High yields | [5] |
| Purity | >99.5% after recrystallization | [6] |
Experimental Protocol 2: One-Pot Synthesis from 5-Carboxyphthalide
This method provides a more streamlined, one-pot synthesis of this compound from 5-carboxyphthalide.[7]
-
Reaction Setup: In a reaction vessel, suspend 5-carboxyphthalide in a high-boiling aprotic solvent such as sulfolane (B150427) or acetonitrile.
-
Reagent Addition: Add a dehydrating agent (e.g., thionyl chloride) and a sulfonamide (e.g., sulfamide).
-
Heating: Heat the reaction mixture to approximately 135°C.
-
Reaction Progression: The reaction proceeds through the formation of a haloformyl derivative, which then converts to an amide derivative that decomposes at high temperature to form the nitrile.
-
Isolation: After the reaction is complete, cool the mixture and add water to precipitate the crude this compound.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Table 3: Typical Reaction Parameters and Yields for Protocol 2
| Parameter | Value | Reference(s) |
| Starting Material | 5-Carboxyphthalide | [7] |
| Key Reagents | Thionyl chloride, Sulfamide, Sulfolane | [7] |
| Reaction Temperature | ~135°C | [7] |
| Typical Yield | High yields | [7] |
Applications in the Development of New Functional Materials
The presence of both a lactone ring and a cyano group makes this compound a versatile precursor for various functional materials.
Fluorescent Dyes
This compound can serve as a core structure for the synthesis of novel fluorescent dyes.[1] The phthalide moiety can be modified, and the cyano group can participate in various cyclization and condensation reactions to create extended π-conjugated systems, which are essential for fluorescence.
Hypothetical Synthetic Application Note: Synthesis of a Phthalimide-Based Azo Dye
Proposed Experimental Protocol:
-
Hydrolysis and Imide Formation: The cyano group of this compound can be hydrolyzed to a carboxylic acid, followed by reaction with an amine to form an N-substituted phthalimide (B116566).
-
Reduction: The nitro group on a precursor N-substituted nitrophthalimide can be reduced to an amino group.
-
Diazotization: The resulting amino-substituted phthalimide can be diazotized using sodium nitrite (B80452) in an acidic medium.
-
Azo Coupling: The diazonium salt is then coupled with a suitable aromatic compound (e.g., a phenol (B47542) or an aniline (B41778) derivative) to form the azo dye.
-
Purification: The resulting dye can be purified by recrystallization or column chromatography.
Expected Properties:
The photophysical properties of the resulting dye, such as its absorption and emission maxima, will depend on the specific substituents on the phthalimide ring and the coupling component. For example, electron-donating groups on the coupling component can lead to a bathochromic (red) shift in the absorption spectrum.[8]
Table 4: Hypothetical Photophysical Data for a Phthalimide-Based Azo Dye
| Property | Expected Range/Value |
| Absorption Maximum (λmax) | 400 - 600 nm |
| Molar Extinction Coefficient | 10,000 - 50,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | Dependent on structure |
| Quantum Yield | Variable |
High-Performance Polymers
The rigid phthalide structure can be incorporated into polymer backbones to enhance their thermal and mechanical properties. While direct polymerization of this compound is not commonly reported, it can be chemically modified to produce monomers suitable for polymerization. For instance, it can be converted into diamine or dianhydride monomers for the synthesis of polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[9]
Application Note: Potential Synthesis of Cyano-Containing Polyimides
This compound can be envisioned as a precursor to monomers for cyano-containing polyimides. The cyano groups can act as reactive sites for cross-linking at elevated temperatures, leading to thermosetting polymers with enhanced thermal and dimensional stability.[9]
Proposed Monomer Synthesis and Polymerization Protocol:
-
Monomer Synthesis: this compound can be chemically transformed into a diamine monomer. This could potentially be achieved by, for example, reduction of a dinitro compound derived from a precursor related to this compound.
-
Polymerization: The resulting cyano-containing diamine monomer can be polymerized with a commercial aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) via a one-step high-temperature solution polycondensation in a high-boiling solvent like m-cresol.
-
Film Casting: The resulting polyimide solution can be cast into films.
-
Curing: The films are then thermally cured at high temperatures to induce cross-linking of the cyano groups, forming a highly stable polymer network.
Expected Polymer Properties:
The resulting cyano-containing polyimides are expected to exhibit excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (Td). The cross-linked structure would also impart excellent solvent resistance.[9]
Table 5: Expected Properties of a this compound-Derived Polyimide
| Property | Expected Value/Range | Reference(s) |
| Glass Transition Temperature (Tg) | > 400 °C (after curing) | [9] |
| 5% Weight Loss Temperature (T5) | > 550 °C | [9] |
| Solubility (after curing) | Insoluble in common organic solvents | [9] |
| Mechanical Properties | High tensile strength and modulus | [9] |
Visualizations
Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
General Workflow for Developing Functional Polymers
Caption: Workflow for developing functional polymers from this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential beyond its established role in pharmaceutical synthesis. Its unique chemical structure provides a platform for the development of a variety of new functional materials, including fluorescent dyes and high-performance polymers. The protocols and data presented in these application notes are intended to serve as a guide for researchers and scientists in exploring and exploiting the full potential of this remarkable molecule in materials science and drug development. Further research into the derivatization and polymerization of this compound is encouraged to unlock new applications and advance the field of functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. On the photophysical properties of new luminol derivatives and their synthetic phthalimide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. myexperiment.org [myexperiment.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Computational Modeling of 5-Cyanophthalide Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the computational modeling of the reaction pathways for the synthesis of 5-cyanophthalide, a key intermediate in the manufacturing of the antidepressant citalopram.[1][2] The synthesis typically proceeds from 5-carboxyphthalide (B1580894) through two key stages: the formation of an activated intermediate (such as an acid chloride) and its subsequent conversion to the nitrile. This document outlines the theoretical framework and practical steps for modeling these reactions using computational chemistry methods, specifically Density Functional Theory (DFT).
Proposed Reaction Pathways from 5-Carboxyphthalide
The primary route for the synthesis of this compound from 5-carboxyphthalide involves two main sequential reactions:
-
Formation of 5-Chlorocarbonylphthalide: 5-Carboxyphthalide is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the corresponding acid chloride, 5-chlorocarbonylphthalide.[3][4][5]
-
Conversion to this compound: The acid chloride is then typically reacted with a nitrogen source, such as ammonia (B1221849) or hydroxylamine, to form an amide or a related intermediate, which is subsequently dehydrated to yield this compound.[2][4] Thionyl chloride can also be used as a dehydrating agent in this step.[6][7]
A plausible detailed mechanism for these transformations is outlined below:
-
Step 1: Formation of 5-Chlorocarbonylphthalide
-
1a: Nucleophilic attack of the carboxylic acid on thionyl chloride. The carboxylic acid oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate.[8]
-
1b: Elimination of HCl and SO₂. The intermediate collapses to form the acid chloride, releasing sulfur dioxide and hydrogen chloride.[9]
-
-
Step 2: Conversion to this compound (via an amide intermediate)
-
2a: Amide formation. 5-Chlorocarbonylphthalide reacts with a nitrogen source (e.g., ammonia) to form 5-carbamoylphthalide.
-
2b: Dehydration of the amide. The amide is then dehydrated using a dehydrating agent like thionyl chloride to form this compound.
-
The overall reaction scheme is depicted in the following diagram:
Computational Modeling Protocol
This protocol describes the use of Density Functional Theory (DFT) to model the reaction pathways of this compound synthesis. DFT provides a good balance of accuracy and computational cost for studying reaction mechanisms.[10]
2.1. Software and Methods
-
Quantum Chemistry Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Density Functional: The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic reactions.
-
Basis Set: The 6-31G(d,p) basis set is a suitable starting point for geometry optimizations and frequency calculations. For higher accuracy single-point energy calculations, a larger basis set such as 6-311+G(2d,p) can be used.
-
Solvent Model: To account for solvent effects, the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed, using a solvent such as toluene (B28343) or N,N-dimethylformamide (DMF), which are commonly used in the experimental synthesis.[2][3]
2.2. Computational Workflow
The following workflow should be applied to each step of the reaction mechanism:
2.3. Step-by-Step Protocol
-
Geometry Optimization:
-
Build the 3D structures of all reactants, intermediates, transition states, and products.
-
Perform geometry optimizations for each structure using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) with a solvent model.
-
-
Frequency Calculation:
-
Perform frequency calculations on all optimized structures at the same level of theory.
-
This will provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Transition State (TS) Verification:
-
For each proposed transition state, verify that the frequency calculation yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation for each verified transition state to confirm that it connects the corresponding reactant and product.
-
-
Single-Point Energy Calculation:
-
For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).
-
-
Thermodynamic Analysis:
-
Calculate the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) for each elementary step.
-
ΔG‡ = G(TS) - G(Reactants)
-
ΔG_rxn = G(Products) - G(Reactants)
-
-
Illustrative Quantitative Data
The following tables present illustrative quantitative data for the key reaction steps, as would be obtained from the computational protocol described above. Note: This data is for demonstration purposes and is not derived from actual quantum chemical calculations for the this compound system.
Table 1: Formation of 5-Chlorocarbonylphthalide
| Reaction Step | Reactants | Transition State (TS) | Products | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| 1a | 5-Carboxyphthalide + SOCl₂ | TS1 | Chlorosulfite intermediate | 15.2 | -5.1 |
| 1b | Chlorosulfite intermediate | TS2 | 5-Chlorocarbonylphthalide + SO₂ + HCl | 20.5 | -12.3 |
Table 2: Conversion of 5-Carbamoylphthalide to this compound
| Reaction Step | Reactants | Transition State (TS) | Products | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| 2b | 5-Carbamoylphthalide + SOCl₂ | TS3 | This compound + SO₂ + 2HCl | 25.8 | -18.7 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on literature procedures.
4.1. Synthesis of 5-Chlorocarbonyl Phthalide[3][4]
-
In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-carboxyphthalide (e.g., 50 g, 0.28 mol) in toluene (e.g., 200 mL).
-
Add thionyl chloride (e.g., 125 mL, 1.71 mol) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.5 mL).
-
Heat the mixture to reflux (approximately 60-80°C) for 3-5 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude 5-chlorocarbonyl phthalide (B148349).
4.2. Synthesis of this compound via 5-Hydroxamyl Phthalide[4]
-
Dissolve the crude 5-chlorocarbonyl phthalide in an aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0-5°C and slowly add a solution of hydroxylamine.
-
Stir the reaction mixture at room temperature for several hours.
-
Isolate the resulting 5-hydroxamyl phthalide by filtration.
-
Add the isolated 5-hydroxamyl phthalide to thionyl chloride and heat to reflux for approximately 6 hours.
-
After cooling, add toluene and evaporate under vacuum to yield crude this compound, which can be further purified by recrystallization.
Disclaimer: The quantitative data presented in this document is illustrative and intended for demonstration purposes only. For accurate results, researchers should perform their own computational calculations based on the provided protocol. Experimental procedures should be carried out with appropriate safety precautions and may require optimization.
References
- 1. myexperiment.org [myexperiment.org]
- 2. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. US7482476B2 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 5. CN1948301A - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Escitalopram and Citalopram Analogues from 5-Cyanophthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the selective serotonin (B10506) reuptake inhibitors (SSRIs) Escitalopram and its analogues, commencing from the key intermediate, 5-Cyanophthalide. The methodologies described herein are compiled from established literature and patents, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Citalopram is a widely recognized antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain. It is a racemic mixture, with the therapeutic activity primarily attributed to its (S)-enantiomer, known as Escitalopram. The synthesis of these compounds and their analogues is a significant area of research in pharmaceutical chemistry. A common and effective synthetic strategy begins with this compound, which undergoes a series of key transformations to yield the final active pharmaceutical ingredient. This document outlines the pivotal steps, including the formation of the crucial diol intermediate, its resolution to isolate the desired enantiomer, and the final cyclization to form the dihydroisobenzofuran ring system of Citalopram and Escitalopram. Furthermore, strategies for the synthesis of various analogues are presented to aid in the exploration of structure-activity relationships (SAR).
General Synthetic Pathway
The synthesis of Escitalopram from this compound predominantly follows a three-stage process. This involves a sequential double Grignard reaction to form a racemic diol, followed by chiral resolution of this intermediate, and subsequent cyclization to yield the final product.
Caption: General synthetic route to Escitalopram.
Experimental Protocols
Stage 1: Synthesis of Racemic 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Racemic Diol Intermediate)
This stage involves two sequential Grignard reactions with this compound. The first Grignard reagent is prepared from 4-fluorobromobenzene, and the second from 3-(N,N-dimethylamino)propyl chloride.
Materials:
-
This compound
-
Magnesium turnings
-
4-Fluorobromobenzene
-
3-(N,N-Dimethylamino)propyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene (B28343)
-
Iodine (catalyst)
-
20% Aqueous Ammonium (B1175870) Chloride solution
Protocol:
-
Preparation of the first Grignard reagent (4-fluorophenylmagnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of 4-fluorobromobenzene in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
First Grignard Reaction: Cool the prepared Grignard reagent to -5 to 0°C. Add a suspension of this compound in anhydrous toluene dropwise, maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Preparation of the second Grignard reagent (3-(N,N-dimethylamino)propylmagnesium chloride): In a separate flame-dried flask, prepare the Grignard reagent from magnesium turnings and 3-(N,N-dimethylamino)propyl chloride in anhydrous THF, using iodine as an initiator.
-
Second Grignard Reaction: To the reaction mixture from step 2, add the freshly prepared 3-(N,N-dimethylamino)propylmagnesium chloride solution at 0 to -5°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding 20% aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic diol intermediate as an oil.
Caption: Workflow for the double Grignard reaction.
Stage 2: Resolution of the Racemic Diol Intermediate
The separation of the desired (S)-enantiomer is achieved by diastereomeric salt formation using a chiral resolving agent, most commonly (+)-di-p-toluoyltartaric acid ((+)-DTTA).
Materials:
-
Racemic diol intermediate
-
(+)-Di-p-toluoyltartaric acid ((+)-DTTA)
-
Ethyl acetate (B1210297)
-
Aqueous sodium hydroxide (B78521) solution
Protocol:
-
Salt Formation: Dissolve the crude racemic diol intermediate in a mixture of methanol and ethyl acetate at 40-60°C. Add a solution of (+)-DTTA in the same solvent mixture with vigorous stirring.
-
Crystallization: Cool the mixture to 20-25°C and stir for 6-10 hours to allow for the crystallization of the diastereomeric salt of the (S)-diol. Further cool the mixture to 0-5°C to maximize precipitation.
-
Isolation: Filter the solid, wash with a cold methanol/ethyl acetate mixture, and dry under vacuum. The chiral purity of the isolated salt is typically greater than 99.0%.
-
Liberation of the Free Base: Suspend the diastereomeric salt in a mixture of water and toluene. Add aqueous sodium hydroxide solution to adjust the pH to basic (pH > 9). Separate the organic layer, extract the aqueous layer with toluene, combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the resolved (S)-diol.
Stage 3: Cyclization to Escitalopram
The final step involves the intramolecular cyclization of the (S)-diol to form the dihydroisobenzofuran ring. This is typically achieved by converting the primary alcohol into a good leaving group, such as a mesylate or tosylate.
Materials:
-
Resolved (S)-diol
-
Methylene chloride (DCM) or Toluene
-
Triethylamine
-
Methanesulfonyl chloride or p-Toluenesulfonyl chloride
-
Aqueous sodium hydroxide solution
Protocol:
-
Reaction Setup: Dissolve the (S)-diol in anhydrous DCM or toluene and cool the solution to -10 to -5°C under a nitrogen atmosphere.
-
Mesylation/Tosylation and Cyclization: Add triethylamine, followed by the slow, dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride, maintaining the temperature below -5°C. Stir the reaction mixture at this temperature for 2-3 hours. The reaction progress can be monitored by HPLC.
-
Work-up: Wash the reaction mixture with a dilute aqueous sodium hydroxide solution, followed by water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Escitalopram free base.
-
Salt Formation (Optional): The Escitalopram base can be converted to its oxalate (B1200264) salt by treatment with oxalic acid in a suitable solvent like acetone (B3395972) or ethanol (B145695) to facilitate purification and handling.
Synthesis of Citalopram Analogues
The synthetic route to Citalopram and Escitalopram can be adapted to produce a variety of analogues for SAR studies.
Analogues with a Modified Phenyl Ring
Analogues with substitutions on the 4-fluorophenyl ring can be synthesized by using the corresponding substituted bromobenzene (B47551) in the first Grignard reaction. For more complex modifications, a bromo-substituted intermediate can be subjected to cross-coupling reactions.
Example: Synthesis of a 4'-Aryl Citalopram Analogue via Suzuki Coupling
-
Preparation of Bromo-Intermediate: Synthesize the bromo-analogue of Citalopram by using 4-bromophenylmagnesium bromide in the initial Grignard step.
-
Suzuki Coupling: To a solution of the bromo-intermediate in a suitable solvent system (e.g., DME/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work-up: After cooling, partition the mixture between an organic solvent and water. Isolate the product from the organic phase.
Caption: Suzuki coupling for Citalopram analogue synthesis.
N-Substituted Analogues
N-demethylated analogues of Citalopram can serve as key intermediates for the synthesis of a variety of N-substituted derivatives through reductive amination or N-alkylation.
Data Presentation
Reaction Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method |
| Stage 1 | Racemic Diol Intermediate | 70-85 | >95 | HPLC |
| Stage 2 | Resolved (S)-Diol | 35-45 (from racemic) | >99 (chiral purity) | Chiral HPLC |
| Stage 3 | Escitalopram Base | 80-90 | >99 | HPLC |
| Salt Formation | Escitalopram Oxalate | >95 | >99.8 | HPLC |
Spectroscopic Data for Key Intermediates and Final Product
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Racemic Diol | 1.2-1.8 (m, 4H), 2.2 (s, 6H), 2.3-2.5 (m, 2H), 4.6 (s, 2H), 5.1 (s, 1H), 6.9-7.6 (m, 7H) | 24.1, 45.3, 58.9, 64.2, 84.5, 115.1, 115.4, 118.9, 122.3, 128.9, 129.0, 137.8, 140.2, 142.1, 160.3, 163.5 | 359.2 [M+H]⁺ |
| Escitalopram | 1.3-1.6 (m, 2H), 2.1 (t, 2H), 2.2 (s, 6H), 2.4 (t, 2H), 5.1 (d, 1H), 5.2 (d, 1H), 7.0-7.6 (m, 7H) | 22.4, 40.8, 45.2, 57.1, 71.8, 87.9, 115.3, 115.6, 118.8, 121.5, 123.0, 128.8, 128.9, 139.9, 140.8, 146.9, 160.4, 163.6 | 325.2 [M+H]⁺ |
Note: The spectroscopic data provided are representative and may vary slightly depending on the specific experimental conditions and instrumentation.
Conclusion
The synthetic pathway from this compound provides a robust and scalable method for the production of Escitalopram and its racemic form, Citalopram. The protocols and data presented in these application notes offer a detailed guide for researchers engaged in the synthesis of these important antidepressants and their analogues. Careful optimization of each step is crucial for achieving high yields and purity, and the provided methodologies serve as a solid foundation for such process development. The exploration of analogues through the described synthetic strategies can further contribute to the understanding of the structure-activity relationships within this class of compounds.
Application Notes & Protocols: Derivatization of 5-Cyanophthalide for the Synthesis of Novel Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The phthalide (B148349) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 5-cyanophthalide has emerged as a versatile intermediate, primarily known for its role in the synthesis of the antidepressant citalopram.[3][4] However, growing evidence suggests that the phthalide and structurally related phthalimide (B116566) frameworks possess significant potential in oncology.[1][2] Phthalide derivatives have demonstrated a range of anti-cancer activities, including the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.[5][6][7]
These application notes provide a comprehensive overview of the derivatization of this compound as a strategic starting point for the synthesis of novel anti-cancer agents. Detailed protocols for the synthesis of this compound are presented, along with proposed synthetic strategies for its further modification. The anti-cancer activity of structurally related phthalide derivatives is summarized, offering insights into potential structure-activity relationships (SAR) and mechanisms of action.
Synthesis of this compound: A Key Intermediate
The efficient synthesis of this compound is the foundational step in its utilization for downstream derivatization. The most common and well-documented approach involves the conversion of 5-carboxyphthalide (B1580894). Several methodologies have been reported, primarily focusing on the transformation of the carboxylic acid group into a nitrile.
1.1. Synthesis via 5-Carbamoylphthalide
A widely used method proceeds through the formation of a 5-carbamoylphthalide intermediate, which is subsequently dehydrated to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 5-Carbamoylphthalide from 5-Carboxyphthalide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-carboxyphthalide (1 equivalent) in toluene (B28343).
-
Chlorination: Add thionyl chloride (SOCl₂, 2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Dissolve the resulting crude 5-chloroformylphthalide in a suitable solvent like toluene or THF. Add this solution dropwise to a cooled (0-5°C) concentrated solution of aqueous ammonia, while stirring vigorously.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 5-carbamoylphthalide.
Step 2: Dehydration of 5-Carbamoylphthalide to this compound
-
Reaction Setup: Suspend 5-carbamoylphthalide (1 equivalent) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Dehydration: Add a dehydrating agent. A common choice is thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF.
-
Heating: Heat the reaction mixture to 70-80°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The crude this compound will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol (B145695) or a toluene/heptane mixture) to yield pure this compound.
1.2. Alternative Synthesis Routes
Other reported methods for the synthesis of this compound from 5-carboxyphthalide include a one-pot synthesis using a dehydrating agent and a sulphonamide, or via thiazolyl and oxazolidine (B1195125) intermediates.[8]
Proposed Derivatization of this compound for Anti-Cancer Agent Synthesis
While the direct derivatization of this compound for anti-cancer applications is an emerging area, the rich chemistry of the phthalide ring and the reactivity of the nitrile group offer numerous possibilities for creating diverse chemical libraries. Based on the successful synthesis of other biologically active phthalide derivatives, the following derivatization strategies are proposed:
2.1. Modification at the C3 Position
The C3 position of the phthalide ring is a common site for introducing chemical diversity, which has been shown to be critical for the biological activity of many phthalide-containing natural products.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of C3-substituted this compound derivatives.
Experimental Protocol (General Procedure for Grignard Reaction):
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired Grignard reagent (e.g., phenylmagnesium bromide or methylmagnesium bromide, 1.1 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the 3-substituted-3-hydroxy-5-cyanophthalide derivative. Further reactions, such as dehydration, can be performed to generate additional analogs.
2.2. Modification of the Cyano Group
The nitrile functionality at the C5 position can be transformed into various other functional groups, providing another avenue for derivatization.
Proposed Synthetic Workflow:
Caption: Proposed modifications of the cyano group of this compound.
Experimental Protocol (General Procedure for Nitrile Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a strong base (e.g., sodium hydroxide, 2-3 equivalents) and heat the mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 5-carboxyphthalide. This can then be used in subsequent amide coupling reactions to generate a variety of derivatives.
Biological Activity of Structurally Related Phthalide Derivatives
While specific anti-cancer data for derivatives of this compound is limited in the public domain, numerous studies on other phthalide and phthalimide analogs have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. This data provides a strong rationale for the exploration of this compound derivatives as potential anti-cancer agents.
Table 1: Anti-Cancer Activity of Selected Phthalide and Phthalimide Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phthalimide-Curcumin | K3F21 | Prostate (PC-3) | ~5 | [9] |
| Phthalimide-Triazole | Analog 6f | Breast (MCF-7) | 0.22 | [6] |
| Benzothiazole-Phthalimide | Novel Derivative | Various Human Carcinoma | Not specified | [8] |
| Phthalazine | Analog 12b | Colon (HCT-116) | 0.32 | [10] |
| Phthalazine | Analog 13c | Colon (HCT-116) | 0.64 | [10] |
Potential Mechanisms of Action and Signaling Pathways
The anti-cancer effects of phthalide and phthalimide derivatives are often attributed to their ability to modulate critical cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Key Signaling Pathways Potentially Targeted by Phthalide Derivatives:
-
Induction of Apoptosis: Many phthalide and phthalimide derivatives have been shown to induce programmed cell death in cancer cells.[8][9] This is often mediated through the activation of caspase-dependent and -independent pathways.
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Some phthalide derivatives have been shown to inhibit the NF-κB signaling pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that controls cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of cancer.
-
PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major survival pathway that is frequently overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[9]
Diagram of a Potential Signaling Pathway Targeted by Phthalide Derivatives:
Caption: Inhibition of the PI3K/AKT pathway by a hypothetical phthalide derivative.
Structure-Activity Relationship (SAR) Considerations
Based on studies of various phthalide and naphthalimide (a related scaffold) derivatives, several structural features appear to be important for anti-cancer activity:
-
Substitution at the C3 Position: The nature and stereochemistry of the substituent at the C3 position of the phthalide ring can significantly influence biological activity.
-
Aromatic Substituents: The presence and substitution pattern of aromatic rings attached to the phthalide core can impact potency and selectivity.
-
Functional Groups on the Benzene (B151609) Ring: The electronic nature and position of substituents on the benzene ring of the phthalide can modulate activity. The cyano group at the C5 position of this compound offers a unique electronic profile that could be advantageous.
Conclusion and Future Directions
This compound represents a promising and readily accessible starting material for the synthesis of novel anti-cancer agents. The phthalide scaffold has been validated as a pharmacologically relevant core, with numerous derivatives exhibiting potent anti-proliferative and pro-apoptotic activities. The synthetic protocols and proposed derivatization strategies outlined in these application notes provide a roadmap for researchers to explore the chemical space around this compound. Future efforts should focus on the systematic derivatization of this compound and the comprehensive biological evaluation of the resulting compounds. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]
- 5. Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]
- 9. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Catalytic Systems for Efficient 5-Cyanophthalide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-cyanophthalide, a key intermediate in the manufacturing of the antidepressant citalopram. The focus is on advanced catalytic systems that offer significant advantages over classical methods, including milder reaction conditions, higher yields, and improved safety profiles. While traditional syntheses of this compound often involve multi-step procedures starting from 5-carboxyphthalide, modern transition-metal catalyzed cross-coupling reactions provide a more direct and efficient route from halogenated phthalide (B148349) precursors, such as 5-bromophthalide (B15269).
This guide summarizes the state-of-the-art in palladium, copper, and nickel-catalyzed cyanation reactions and provides detailed, adaptable protocols for their application in the synthesis of this compound.
Introduction to Catalytic Cyanation
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. Transition-metal catalysis has emerged as a powerful tool for this purpose, with palladium, copper, and nickel complexes being the most extensively studied and utilized catalysts.[1][2][3] These catalytic methods typically involve the cross-coupling of an aryl halide or pseudohalide with a cyanide source. The choice of catalyst, ligand, cyanide source, and reaction conditions is crucial for achieving high efficiency and selectivity.
For the synthesis of this compound, 5-bromophthalide is a readily accessible starting material. The application of modern catalytic cyanation methods to this substrate is a promising strategy for a streamlined and efficient synthesis.
Catalytic Systems Overview
A variety of catalytic systems have been developed for the cyanation of aryl halides. The selection of the optimal system depends on factors such as substrate reactivity, cost, and safety considerations.
Palladium-Catalyzed Systems
Palladium catalysis is the most versatile and widely used method for cyanation due to its high functional group tolerance and catalytic efficacy.[1] Significant advancements have been made in developing highly active catalysts and employing less toxic cyanide sources.
Copper-Catalyzed Systems
Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, is a classical method. Modern advancements have led to the development of catalytic systems that operate under milder conditions and with a broader substrate scope, making it a cost-effective alternative to palladium.[4]
Nickel-Catalyzed Systems
Nickel, being a more abundant and less expensive metal than palladium, has gained significant attention for its use in cross-coupling reactions. Nickel-catalyzed cyanation offers a sustainable and economical approach for the synthesis of aryl nitriles.[2]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize typical reaction conditions for palladium-, copper-, and nickel-catalyzed cyanation of aryl bromides, which can be adapted for the synthesis of this compound from 5-bromophthalide.
Table 1: Palladium-Catalyzed Cyanation of Aryl Bromides
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | [1][3] |
| Ligand | Xantphos, dppf, cataCXium® A | [1][3] |
| Catalyst Loading | 0.5 - 5 mol% | [1][3] |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, NaCN, KCN | [1][3] |
| Solvent | Toluene (B28343), Dioxane, DMF, DMAc | [1][3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [1][3] |
| Temperature | 80 - 140 °C | [1][3] |
| Reaction Time | 2 - 24 h | [1][3] |
Table 2: Copper-Catalyzed Cyanation of Aryl Bromides
| Parameter | Typical Conditions | Reference |
| Catalyst | CuI, CuCN, Cu₂O | [4] |
| Ligand | DMEDA, 1,10-Phenanthroline | [4] |
| Catalyst Loading | 5 - 20 mol% | [4] |
| Cyanide Source | NaCN, KCN, CuCN | [4] |
| Solvent | Toluene, DMF, NMP | [4] |
| Additive | KI | [4] |
| Temperature | 110 - 150 °C | [4] |
| Reaction Time | 12 - 48 h | [4] |
Table 3: Nickel-Catalyzed Cyanation of Aryl Bromides
| Parameter | Typical Conditions | Reference |
| Catalyst | NiCl₂(dppp), Ni(COD)₂, NiBr₂ | [2] |
| Ligand | dppf, PPh₃, PCy₃ | [2] |
| Catalyst Loading | 1 - 10 mol% | [2] |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], NaCN | [2] |
| Solvent | DMAc, NMP, Toluene | [2] |
| Reductant | Zn, Mn | [2] |
| Temperature | 80 - 130 °C | [2] |
| Reaction Time | 12 - 24 h | [2] |
Experimental Protocols
The following are representative, adaptable protocols for the synthesis of this compound from 5-bromophthalide using advanced catalytic systems. Note: These protocols are based on general procedures for aryl halide cyanation and should be optimized for the specific substrate.
Protocol 1: Palladium-Catalyzed Cyanation of 5-Bromophthalide
This protocol utilizes a palladium catalyst with a phosphine (B1218219) ligand and potassium ferrocyanide(II) as a non-toxic cyanide source.
Materials:
-
5-Bromophthalide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromophthalide (1.0 mmol), potassium ferrocyanide(II) trihydrate (0.6 mmol), and sodium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and dppf (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 120 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with toluene (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Catalyzed Cyanation of 5-Bromophthalide
This protocol employs a copper(I) iodide catalyst with a diamine ligand.
Materials:
-
5-Bromophthalide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Sodium cyanide (NaCN)
-
Potassium iodide (KI)
-
Toluene, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add CuI (0.1 mmol, 10 mol%), NaCN (1.2 mmol), and KI (0.2 mmol) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL), followed by 5-bromophthalide (1.0 mmol) and DMEDA (0.2 mmol, 20 mol%).
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (B82951) (bleach) to decompose excess cyanide.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3: Nickel-Catalyzed Cyanation of 5-Bromophthalide
This protocol utilizes a nickel catalyst and zinc cyanide as the cyanide source.
Materials:
-
5-Bromophthalide
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Zinc powder (Zn)
-
Zinc cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add NiCl₂(dppp) (0.05 mmol, 5 mol%), zinc powder (0.1 mmol, 10 mol%), and zinc cyanide (0.6 mmol).
-
Add 5-bromophthalide (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography to yield this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for catalytic cyanation of 5-bromophthalide.
Palladium-Catalyzed Cyanation Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
Conclusion
The transition-metal catalyzed cyanation of 5-bromophthalide presents a modern, efficient, and potentially more sustainable alternative to traditional synthetic routes for producing this compound. Palladium, copper, and nickel-based catalytic systems each offer unique advantages in terms of reactivity, cost, and operational simplicity. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to develop and optimize the synthesis of this crucial pharmaceutical intermediate, paving the way for more efficient and environmentally benign drug manufacturing processes.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
Safety Operating Guide
Proper Disposal of 5-Cyanophthalide: A Guide for Laboratory Professionals
Researchers and scientists handling 5-Cyanophthalide must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential information on the proper disposal procedures for this compound, tailored for laboratory and drug development settings.
Key Safety and Handling Information
This compound is a chemical compound that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, must be worn when handling this substance.[1] Work should be conducted in a well-ventilated area to minimize dust generation and accumulation.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₂ | AK Scientific, Inc. |
| Molecular Weight | 159.14 g/mol | AK Scientific, Inc. |
| Melting Point | 199-205 °C | Sigma-Aldrich, AK Scientific, Inc. |
| Appearance | White to light yellow crystalline powder | Cole-Parmer[1] |
| Hazard Codes | H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled) | Sigma-Aldrich, AK Scientific, Inc.[3], Tokyo Chemical Industry Co., Ltd. |
| Risk Phrases | R 20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) | Cole-Parmer[1], leonid chemicals[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[1]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.
-
The container should be suitable for hazardous chemical waste.
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2][3]
-
Ensure adequate ventilation during cleanup.[1]
3. Storage Pending Disposal:
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[3]
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
